Gingerdione
Beschreibung
Gingerdione has been reported in Aframomum melegueta, Aframomum angustifolium, and Zingiber officinale with data available.
structure given in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVXQHNIWUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210854 | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61871-71-4 | |
| Record name | Gingerdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61871-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGERDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [6]-Gingerdione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Natural Sources of 1-Dehydro-6-Gingerdione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dehydro-6-gingerdione is a bioactive compound belonging to the gingerol-related class of phenolic ketones found in the rhizomes of ginger (Zingiber officinale Roscoe). While present in relatively low concentrations in fresh ginger, its prevalence can be significantly enhanced through specific processing techniques, making it a compound of increasing interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by 1-dehydro-6-gingerdione.
Natural Occurrence and Quantitative Analysis
The primary natural source of 1-dehydro-6-gingerdione is the rhizome of Zingiber officinale. The concentration of this compound varies considerably depending on the post-harvest processing of the rhizome. Steam processing, in particular, has been shown to substantially increase the content of 1-dehydro-6-gingerdione compared to conventional drying methods.
Table 1: Quantitative Data of 1-Dehydro-6-Gingerdione in Various Ginger Preparations
| Ginger Preparation | Concentration of 1-Dehydro-6-Gingerdione | Reference(s) |
| Conventional Ginger Extract | 0.19 ± 0.03 mg/g | [1] |
| Steam-Processed Ginger Extract | 1.18 ± 0.15 mg/g | [1] |
| Ginger Oleoresin (CO2 Supercritical Fluid Extraction) | 44.93 ± 0.96 mg/g | [2] |
Biosynthesis of 1-Dehydro-6-Gingerdione
The biosynthesis of 1-dehydro-6-gingerdione is closely linked to the well-established pathway of gingerols. It is hypothesized that[2]-gingerol serves as a precursor to 1-dehydro-6-gingerdione. The proposed biosynthetic route involves the condensation of ferulic acid, malonate, and hexanoate to form[2]-dehydrogingerdione, a key intermediate. This is followed by a reduction step to yield[2]-gingerol. The formation of 1-dehydro-6-gingerdione likely involves an enzymatic dehydrogenation of the β-hydroxyketone moiety of[2]-gingerol.
References
A Technical Guide to the Biosynthesis of Gingerdiones in Zingiber officinale
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginger (Zingiber officinale Roscoe) is a globally significant spice and medicinal plant, renowned for its rich profile of bioactive phenolic compounds. Among these are the gingerdiones, a class of molecules structurally related to the more abundant gingerols, which contribute to the plant's pungency and pharmacological properties. Understanding the biosynthetic pathway of these compounds is critical for metabolic engineering, drug discovery, and the development of standardized extracts. This technical guide provides a detailed overview of the gingerdione biosynthesis pathway, integrating findings from genomic, transcriptomic, and metabolomic studies. It outlines the key enzymatic steps from the general phenylpropanoid pathway to the specialized reactions catalyzed by polyketide synthases that form the this compound backbone. This document includes quantitative data on key metabolites, detailed experimental methodologies used for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.
Introduction
The rhizome of Zingiber officinale is a complex biochemical factory, producing a variety of secondary metabolites, including gingerols, shogaols, paradols, and gingerdiones.[1][2][3] Gingerdiones, such as 6-gingerdione and 10-gingerdione, are noted for their antioxidant and anti-inflammatory activities.[4][5] These compounds are structurally characterized by a β-diketone moiety. The biosynthesis of gingerdiones is intrinsically linked to the pathway of gingerols, the most abundant pungent compounds in fresh ginger.[6][7] Specifically, compounds like 6-dehydrothis compound serve as key intermediates in the formation of 6-gingerol.[6] Elucidating this pathway provides a roadmap for enhancing the production of these valuable compounds through breeding or biotechnological approaches.
The this compound Biosynthesis Pathway
The formation of gingerdiones is a multi-step process that begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before diverting into a specialized branch leading to gingeroids (the collective term for gingerols and related compounds).[8]
Upstream Phenylpropanoid Pathway
The initial phase of the pathway converts L-phenylalanine into feruloyl-CoA, a critical precursor for a vast array of plant phenolics. This sequence is catalyzed by a series of conserved enzymes.[8][9]
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.
-
A series of subsequent hydroxylation and methylation steps, involving enzymes such as p-Coumaroyl Shikimate Transferase (CST) , Caffeoyl-CoA O-Methyltransferase (CCOMT) , and others, convert p-coumaroyl-CoA into the key intermediate, feruloyl-CoA .[8][9]
Downstream this compound Formation
The synthesis of the characteristic this compound structure is mediated by a Type III Polyketide Synthase (PKS). This enzyme catalyzes a "biological Claisen reaction," condensing feruloyl-CoA with other precursors.[6][10]
-
Initiation : The PKS enzyme accepts feruloyl-CoA as a starter molecule.
-
Elongation : The enzyme catalyzes the condensation of the starter unit with malonyl-CoA extender units.
-
Cyclization and Product Release : Through a series of decarboxylative condensations, a polyketide intermediate is formed. For the synthesis of[10]-gingerdione, hexanoyl-CoA (derived from hexanoic acid) is also involved in the condensation process.[6][11] This reaction yields 6-dehydrothis compound , a primary this compound and a direct precursor to[10]-gingerol.[6]
-
Reduction : 6-dehydrothis compound can then be reduced by an aldo-keto reductase (AOR) to form the corresponding gingerol.[8]
The core pathway is visualized in the diagram below.
Caption: Biosynthesis pathway of gingerdiones and gingerols in Zingiber officinale.
Quantitative Analysis of Pathway Metabolites
Recent studies combining metabolomics and transcriptomics have provided quantitative insights into the accumulation of gingerdiones and related compounds during rhizome development. The concentration of these metabolites varies significantly across different growth stages, highlighting a dynamic regulation of the biosynthetic pathway.
Table 1: Concentration of Selected Gingerol Analogs in Ginger Rhizomes at Different Developmental Stages
| Compound | Rh1 (Stage 1) | Rh2 (Stage 2) | Rh3 (Stage 3) | Rh4 (Stage 4) | Rh5 (Stage 5) |
| 6-Gingerol | High | Medium-High | Medium | Medium-Low | Low |
| 6-Gingerdione | Present | Present | Present | Present | Present |
| 10-Gingerdione | Present | Present | Present | Present | Present |
| 6-Shogaol | Low | Increasing | Increasing | High | High |
| 10-Shogaol | Low | Increasing | Increasing | High | High |
| Note: This table represents relative concentration trends as observed in metabolomic studies. Absolute concentrations can vary based on cultivar and environmental conditions. Data synthesized from reference[8]. |
Table 2: Human Pharmacokinetic Data for Gingerol Analogs After Oral Administration
| Compound | Peak Plasma Conc. (ng/mL) | Time to Peak (hr) |
| 6-Gingerol | Not Detected (Free Form) | - |
| 8-Gingerol | Not Detected (Free Form) | - |
| 10-Gingerol | 9.5 ± 2.2 | 1 |
| 6-Shogaol | 13.6 ± 6.9 | 1 |
| Note: Data from a study involving oral dosing of 2.0 g of ginger extract. The absence of free 6- and 8-gingerol in plasma suggests rapid metabolism. Data from reference[5]. |
Experimental Protocols for Pathway Elucidation
The this compound and gingerol biosynthetic pathway has been elucidated through a combination of classic biochemical techniques and modern 'omics' approaches.
Isotopic Labeling and Feeding Experiments
This classical approach was fundamental in establishing the core precursors of the gingerol backbone.
-
Objective : To identify the primary metabolic precursors of[10]-gingerol.
-
Methodology :
-
Precursor Synthesis : Radio-labeled precursors such as L-[U-¹⁴C]-phenylalanine, sodium [1-¹⁴C]-acetate, [1-¹⁴C]hexanoate, and [2-¹⁴C]dihydroferulic acid were synthesized or procured.[11]
-
Plant Feeding : The labeled compounds were administered to young, actively growing Zingiber officinale plants, typically through injection into the rhizome or via the root system.
-
Incubation : Plants were allowed to metabolize the labeled precursors for a defined period.
-
Extraction and Isolation : Rhizomes were harvested, and the pungent principles were extracted using organic solvents.[10]-gingerol was isolated and purified using chromatographic techniques.
-
Degradation and Analysis : The purified[10]-gingerol was chemically degraded into smaller, identifiable fragments (e.g., zingerone and hexanoic acid).[11]
-
Radioactivity Measurement : The radioactivity of the intact[10]-gingerol and its degradation products was measured using scintillation counting to determine the incorporation of the label and its position within the molecule.[11]
-
Integrated 'Omics' Approach
Modern systems biology approaches have identified the specific genes and enzymes involved in the pathway.
-
Objective : To identify candidate genes for gingerol and this compound biosynthesis and understand their regulation.
-
Methodology :
-
Sample Collection : Tissues (rhizome, stem, leaf) were collected from Zingiber officinale at various developmental stages.[8][12]
-
Metabolite Profiling : Metabolites were extracted from the tissues and analyzed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify gingerdiones, gingerols, and other analogs.[8]
-
Transcriptome Sequencing (RNA-Seq) : Total RNA was extracted from the same tissues, and RNA-Seq was performed to generate a comprehensive profile of expressed genes.[8][12]
-
Bioinformatic Analysis :
-
A reference transcriptome was assembled.
-
Differentially Expressed Genes (DEGs) between tissues and developmental stages were identified.
-
Weighted Gene Co-expression Network Analysis (WGCNA) was used to find modules of co-expressed genes that correlate with the accumulation patterns of specific metabolites (e.g., gingerdiones).[8]
-
Genes within these modules were annotated to identify candidates encoding pathway enzymes (e.g., PAL, 4CL, PKS, AOR).[8][13]
-
-
Gene Validation : The function of candidate genes, particularly transcription factors regulating the pathway, was validated using techniques like yeast one-hybrid (Y1H) assays and dual-luciferase reporter assays to confirm their interaction with the promoters of biosynthetic genes.[14]
-
The workflow for the integrated 'omics' approach is depicted below.
Caption: Integrated 'omics' workflow for pathway elucidation in Zingiber officinale.
Regulation of this compound Biosynthesis
The biosynthesis of gingerdiones is tightly regulated at the transcriptional level. Studies have shown that the expression of key biosynthetic genes is highest in the rhizome, coinciding with the primary site of this compound and gingerol accumulation.[12] Furthermore, gene expression is developmentally controlled, with many pathway genes showing peak expression during the early stages of rhizome growth.[12]
Recent genomic studies have identified specific transcription factors that act as master regulators of the pathway. For instance, ZoMYB106 and ZobHLH148 have been shown to bind to the promoters of key rate-limiting enzyme genes, such as ZoCCOMT1 and ZoCCOMT2, to activate their transcription and thereby enhance the production of downstream compounds.[14]
Conclusion and Future Directions
The biosynthetic pathway of gingerdiones in Zingiber officinale is a specialized branch of the phenylpropanoid pathway, culminating in the PKS-mediated formation of a β-diketone structure. Key intermediates like 6-dehydrothis compound are pivotal, serving as precursors to other important compounds like 6-gingerol. While the general framework of the pathway is established, significant opportunities for further research exist. Future work should focus on the detailed biochemical characterization of the specific PKS and AOR enzymes involved, including their substrate specificity and kinetic properties. A deeper understanding of the regulatory networks controlling the pathway will be essential for developing metabolic engineering strategies aimed at overproducing specific high-value gingerdiones for pharmaceutical applications.
References
- 1. Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haplotype-resolved genome of diploid ginger (Zingiber officinale) and its unique gingerol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of [6]-gingerol, pungent principle of Zingiber officinale - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A genome assembly of ginger (Zingiber officinale Roscoe) provides insights into genome evolution and 6-gingerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Gingerdione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Gingerdione, a bioactive compound found in ginger. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of key biological pathways.
Physical and Chemical Properties of this compound and Its Analogs
The following tables summarize the known physical and chemical properties of various forms of this compound. It is important to note that some of the data, particularly for melting and boiling points, are estimated values as precise experimental data is not consistently available in the literature.
| Property | -Gingerdione | [1]-Gingerdione | -Gingerdione | [2]-Gingerdione | 1-Dehydro-6-gingerdione |
| Molecular Formula | C₁₇H₂₄O₄[3] | C₁₃H₁₆O₄ | C₁₉H₂₈O₄ | C₂₁H₃₂O₄ | C₁₇H₂₂O₄[4] |
| Molecular Weight | 292.37 g/mol [3] | 236.26 g/mol | 320.4 g/mol | 348.48 g/mol | 290.35 g/mol [4] |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione[3] | 6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | 1-(4-hydroxy-3-methoxyphenyl)tetradecane-3,5-dione | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione[4] |
| Melting Point | Not Available[5][6] | Not Available | Not Available | Not Available | Not Available |
| Boiling Point | 436.00 to 437.00 °C @ 760.00 mm Hg (estimated)[5] | Not Available | Not Available | Not Available | Not Available |
| Solubility | 12.39 mg/L @ 25 °C (estimated) in water[5] | Not Available | Not Available | Not Available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| CAS Number | 61871-71-4[3] | 113465-66-0 | 77334-06-6 | 5317591 (PubChem CID) | 76060-35-0[4] |
Spectroscopic Data
| Compound | 13C NMR | Mass Spectrometry (GC-MS) | IR Spectra |
| [7]-Gingerdione | Data available[3] | Principal peaks at m/z 137, 150, 292[3] | Vapor phase IR data available[3] |
| 1-Dehydro-6-gingerdione | Data available[4] | Principal peaks at m/z 177, 191, 216[4] | Data available |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, isolation, and biological evaluation of this compound and its derivatives. While specific protocols from every cited study are not always available, the following represents standard and widely accepted procedures.
Synthesis of[1]-Gingerdione from[1]-Gingerol
A common method for the semi-synthesis of[7]-Gingerdione involves the oxidation of the more abundant[7]-Gingerol. The reaction proceeds through a three-step sequence:
-
Protection of the phenolic hydroxyl group: The hydroxyl group on the phenyl ring of[7]-gingerol is selectively protected, often using a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS) ether. This prevents its oxidation in the subsequent step.
-
Oxidation of the secondary alcohol: The secondary alcohol on the alkyl chain is then oxidized to a ketone. A common reagent for this transformation is Dess-Martin periodinane (DMP), which is known for its mild reaction conditions.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield[7]-gingerdione.[1][8]
Isolation of Gingerdiones from Zingiber officinale
Gingerdiones can be isolated from the rhizomes of Zingiber officinale through a series of extraction and chromatographic techniques. A general workflow is as follows:
-
Extraction: Dried and powdered ginger rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration or soxhlet extraction.[9][10] Microwave-assisted extraction (MAE) has also been shown to be an efficient method.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, ethyl acetate, and water.[2]
-
Chromatographic Purification: The fraction containing the gingerdiones is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.[2]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol for evaluating the effect of 1-Dehydro-6-gingerdione on MDA-MB-231 breast cancer cells would generally follow these steps:
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of 1-Dehydro-6-gingerdione for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11][12]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Colony Formation Assay
The colony formation assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent. A typical protocol for MDA-MB-231 cells treated with 1-Dehydro-6-gingerdione is as follows:
-
Cell Seeding: A low density of MDA-MB-231 cells (e.g., 500-1000 cells/well) is seeded into 6-well plates.
-
Compound Treatment: The cells are treated with different concentrations of 1-Dehydro-6-gingerdione for a defined period.
-
Incubation: The treatment medium is then replaced with fresh medium, and the cells are incubated for an extended period (typically 10-14 days) to allow for the formation of colonies.
-
Fixation and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.[14][15]
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted either manually or using an automated colony counter.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. To investigate the effects of gingerdiones on signaling pathways, the following general protocol for key proteins like GPX4, FTH1, HO-1, IKKβ, and IκBα can be used:
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-GPX4, anti-phospho-IκBα) overnight at 4°C.[16][17][18][19]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity can be quantified using densitometry software.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound and its derivatives.
Caption: Ferroptosis induction by 1-Dehydro-6-gingerdione.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [6]-Dehydrothis compound | C17H22O4 | CID 9796015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for [6]-Gingerdione (HMDB0039275) [hmdb.ca]
- 6. Showing Compound [6]-Gingerdione (FDB018820) - FooDB [foodb.ca]
- 7. scispace.com [scispace.com]
- 8. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Spectral Analysis of Gingerdione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectral analysis of gingerdione compounds, a class of bioactive molecules found in ginger (Zingiber officinale). Gingerdiones, along with gingerols and shogaols, contribute to the characteristic pungency and pharmacological properties of ginger. A thorough understanding of their spectral characteristics is crucial for identification, quantification, and elucidation of their structure-activity relationships in drug discovery and development. This document outlines the key spectroscopic techniques employed, presents quantitative data in a structured format, details experimental protocols, and visualizes the analytical workflow.
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of this compound compounds in complex mixtures like ginger extracts.
Experimental Protocol: LC-MS/MS for this compound Analysis
A common methodology for the analysis of gingerdiones involves High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
1. Sample Preparation:
-
Ginger rhizomes are typically dried and powdered.
-
Extraction is performed using a solvent such as methanol.
-
The resulting extract is filtered prior to injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A reverse-phase column, such as an Xterra RP18, is frequently used.
-
Mobile Phase: A gradient elution is employed, often using a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Temperature: Column temperature can be controlled, for instance, with a gradient from 50°C to 130°C.[1]
3. Mass Spectrometry:
-
Ionization: Negative ion electrospray ionization (ESI) is a common mode for analyzing gingerol-related compounds, including gingerdiones.[2][3]
-
Analysis Mode: Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is used to fragment the molecular ions and obtain structural information.[2][4]
-
Scanning Mode: Neutral loss scanning is a valuable technique for the selective detection of gingerols, shogaols, paradols, and gingerdiones.[2][3] A characteristic benzylic cleavage leads to a neutral loss of 136 u for shogaols, paradols, and gingerdiones.[2]
Mass Spectral Data for this compound Compounds
The following table summarizes the mass spectrometric data for various this compound compounds identified in ginger extracts. The data is based on negative ion ESI-MS/MS analysis.
| Compound | Deprotonated Molecular Ion (m/z) | Key Fragment Ions / Neutral Loss | Reference |
| [4]-Gingerdione | Not explicitly stated, but structurally related to other gingerdiones. | Tentatively identified based on mass and retention time.[2] | [2] |
| [5]-Gingerdione | Not explicitly stated, but structurally related to other gingerdiones. | Tentatively identified based on mass and retention time.[2] | [2] |
| [1]-Gingerdione | 347 | Tentatively identified.[2] | [2] |
| 1-Dehydro-[4]-gingerdione | 290.1518 (M+H)+ | - | [6] |
| 1-Dehydro-[5]-gingerdione | 318.1831 (M+H)+ | - | [6] |
| 1-Dehydro-[1]-gingerdione | 346.2144 (M+H)+ | - | [6] |
Note: The ionization mode can affect the observed m/z value. The table specifies (M+H)+ where the data is from positive ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of isolated this compound compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
This compound compounds are first isolated and purified from ginger extract, typically using chromatographic techniques such as silica gel column chromatography.
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
2. Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
-
2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further confirm the structure.[7]
¹H NMR Data for 1-Dehydro-6-gingerdione
The following table presents the ¹H NMR spectral data for 1-dehydro-6-gingerdione as reported in the literature.[8]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-10 | 0.91 | t | 6.8 |
| H-8, H-9 | 1.33 | m | - |
| H-7 | 1.65 | m | - |
| H-6 | 2.37 | m | - |
| OCH₃ | 3.93 | s | - |
| H-4 | 5.62 | s | - |
| H-2 | 6.34 | d | 16 |
| H-5' | 6.92 | dd | 8, 4.8 |
| H-2' | 7.02 | d | 2 |
| H-6' | 7.08 | dd | 8, 2 |
| H-1 | 7.52 | dd | 16, 4.8 |
Spectra were recorded in CDCl₃ at 400 MHz.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in this compound molecules.
Experimental Protocol: IR and UV-Vis Spectroscopy
1. Sample Preparation:
-
For IR spectroscopy, the purified compound can be analyzed as a KBr pellet.
-
For UV-Vis spectroscopy, the compound is dissolved in a suitable solvent, such as methanol.
2. Data Acquisition:
-
IR spectra are recorded using an FTIR spectrometer.
-
UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer.
Spectroscopic Data
While specific and complete IR and UV-Vis spectra for a range of isolated gingerdiones are not extensively detailed in the provided search results, general characteristics can be inferred from related compounds and ginger extracts.
| Spectroscopy | Key Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| Infrared (IR) | C=O stretching (ketone) | ~1642 | [9] |
| C-O stretching (alcohol/ether) | ~1060 | [9] | |
| -C-H stretching (alkane) | 2877, 2966 | [9] | |
| =C-H bending (alkene) | 650-900 | [9] | |
| UV-Visible (UV-Vis) | λmax | ~282 | [10] |
Note: The IR data is attributed to gingerol, which shares key functional groups with gingerdiones. The UV-Vis data is for gingerols, which have a similar chromophore to gingerdiones. A simple UV spectroscopic method has been developed for the estimation of gingerol from ginger rhizome extract with a λmax of 281.40 nm in methanol.[11]
Visualizations
Workflow for Spectral Analysis of this compound Compounds
The following diagram illustrates the general workflow for the isolation and spectral analysis of this compound compounds from ginger.
Caption: Workflow for the isolation and spectral characterization of this compound compounds.
This guide provides a foundational understanding of the spectral analysis of this compound compounds. For researchers and drug development professionals, these techniques are essential for quality control, characterization of active pharmaceutical ingredients, and the development of new therapeutic agents derived from natural products.
References
- 1. Analysis of a ginger extract by high-performance liquid chromatography coupled to nuclear magnetic resonance spectroscopy using superheated deuterium oxide as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2]-Gingerdione | C13H16O4 | CID 15982729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR THE QUICK ESTIMATION OF GINGEROL FROM ZING IBER OFFICINALE RHIZOME EXTRACT | Semantic Scholar [semanticscholar.org]
The Discovery and Isolation of Gingerdione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gingerdione, a phenolic compound found in ginger (Zingiber officinale), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction from natural sources and its semi-synthesis from the more abundant precursor, 6-gingerol. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the NF-κB and ferroptosis pathways, with detailed diagrams. Quantitative data on its physicochemical properties and biological activities are systematically presented in tabular format to facilitate comparative analysis. This document serves as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Ginger (Zingiber officinale) has a long history of use in traditional medicine and as a culinary spice.[1] Its therapeutic properties are attributed to a variety of bioactive compounds, including the gingerols, shogaols, and the less abundant gingerdiones.[1] Gingerdiones are characterized by a 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione backbone and exist in various forms, such as[2]-gingerdione.[3] While not as prevalent as gingerols, gingerdiones exhibit significant anti-inflammatory, antioxidant, and anticancer activities, making them compelling candidates for further investigation and drug development.[4]
History of Discovery and Isolation
While a precise singular "discovery" paper for this compound is not readily apparent in the reviewed literature, its identification is intrinsically linked to the broader phytochemical analysis of ginger rhizomes. Early studies focused on the more abundant pungent compounds like gingerols. Subsequent, more detailed analytical work, employing techniques such as gas chromatography-mass spectrometry (GC-MS), led to the identification and characterization of a wider array of constituents, including the gingerdiones.[5] For instance, 1-dehydrothis compound has been isolated from the rhizomes of Zingiber officinale.[5] The isolation of various gingerdiones, including[2]-gingerdione, has been reported from both Zingiber officinale and other plants of the Zingiberaceae family, such as Aframomum melegueta and Curcuma longa.[3][6] Due to their relatively low abundance in natural sources, semi-synthetic methods have been developed to produce gingerdiones in larger quantities for research purposes.[4]
Physicochemical Properties
The physicochemical properties of[2]-gingerdione are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H24O4 | [3] |
| Molecular Weight | 292.37 g/mol | [3] |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | [7] |
| CAS Number | 61871-71-4 | [3] |
| logP | 3.76 | [7] |
| Polar Surface Area | 63.6 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 10 | [7] |
Table 1: Physicochemical Properties of[2]-Gingerdione
Experimental Protocols
Isolation of 1-Dehydro-[8]-gingerdione from Zingiber officinale
This protocol describes a general method for the isolation of 1-dehydro-[8]-gingerdione from dried ginger rhizomes.
Materials:
-
Dried rhizomes of Zingiber officinale
-
70% Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried rhizomes of Zingiber officinale are extracted with 70% methanol.[9]
-
Partitioning: The resulting extract is partitioned with a 1:1 mixture of water and dichloromethane.[9]
-
Chromatographic Purification: The dichloromethane fraction is subjected to repetitive chromatographic purification using a silica gel column.[9]
-
Purity Analysis: The purity of the isolated 1-dehydro-[8]-gingerdione is determined by HPLC analysis.[9]
References
- 1. scispace.com [scispace.com]
- 2. neist.res.in [neist.res.in]
- 3. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound [6]-Gingerdione (FDB018820) - FooDB [foodb.ca]
- 8. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Gingerdiones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginger (Zingiber officinale Roscoe) is a widely utilized spice and medicinal herb containing a plethora of bioactive compounds.[1] Among these are the gingerdiones, a class of phenolic compounds that contribute to ginger's pharmacological profile.[2][3] This technical guide provides an in-depth overview of the pharmacological potential of gingerdiones, focusing on their anticancer, anti-inflammatory, and antioxidant properties. It details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved. The primary compounds discussed include 1-dehydro-6-gingerdione (1-D-6-G), 6-dehydrogingerdione (DGE), and 1-dehydro-[3]-gingerdione (D10G).[4][5][6]
Pharmacological Activities
Gingerdiones have demonstrated a range of biological activities in preclinical studies, positioning them as promising candidates for further investigation in drug discovery and development.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of this compound derivatives, particularly against breast cancer.[1][4]
-
1-Dehydro-6-Gingerdione (1-D-6-G): This compound has been shown to exert significant anticancer effects on MDA-MB-231 human breast cancer cells and in xenograft mouse models.[4][7] The primary mechanism identified is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][4] 1-D-6-G treatment leads to a concentration-dependent increase in reactive oxygen species (ROS), a key initiator of ferroptosis.[1]
-
6-Dehydrothis compound (DGE): DGE has been found to inhibit the growth of both MDA-MB-231 and MCF-7 human breast cancer cells.[5] Its mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis.[5] The apoptotic pathway is triggered by the generation of ROS, which in turn activates c-Jun N-terminal kinase (JNK) signaling.[5] This leads to an altered Bax/Bcl-2 ratio and subsequent activation of caspase-9.[5]
Anti-inflammatory Activity
Gingerdiones exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[8]
-
1-Dehydro-[9]-gingerdione and 1-Dehydro-[3]-gingerdione: These compounds have been shown to significantly suppress the expression of pro-inflammatory enzymes and cytokines. In murine macrophages (RAW 264.7), 1-dehydro-[9]-gingerdione inhibits the production of prostaglandin E2 (PGE2) and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[8][10] The underlying mechanism for gingerdiones, particularly 1-dehydro-[3]-gingerdione, is the inhibition of the NF-κB signaling pathway.[6][11] This is achieved through the direct inhibition of IκB kinase β (IKKβ), preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.[6][11][12]
Antioxidant Activity
The phenolic structure of gingerdiones contributes to their significant antioxidant properties.[13][14]
-
1-Dehydro-[9]-gingerdione: This compound has demonstrated strong antioxidant potential in various assays.[10] It shows potent activity in both 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging and trolox equivalent antioxidant capacity (TEAC) assays.[10] The ability of gingerdiones to scavenge free radicals and reduce oxidative stress is a key component of their overall pharmacological profile, contributing to their anticancer and anti-inflammatory effects.[2][15][16]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the potency of different gingerdiones.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| Anticancer Activity | ||||
| 1-Dehydro-6-gingerdione (1-D-6-G) | ROS Production (Fold Increase) | MDA-MB-231 | 1.2x (10 µM), 1.5x (20 µM), 2.0x (40 µM) | [1] |
| Anti-inflammatory Activity | ||||
| 1-Dehydro-[9]-gingerdione | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 25.06 ± 4.86 µM | [17] |
| 6-Dehydroshogaol | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 5.80 ± 1.27 µM | [17] |
| 6-Shogaol | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 10.42 ± 1.41 µM | [17] |
| 6-Dehydroshogaol | PGE2 Inhibition | RAW 264.7 | 53.3% inhibition at 14 µM | [10] |
| 6-Shogaol | PGE2 Inhibition | RAW 264.7 | 48.9% inhibition at 14 µM | [10] |
| Antioxidant & Other Activities | ||||
| 1-Dehydro-[9]-gingerdione | Quinone Reductase (QR) Induction | Hepa-1c1c7 | CD value: 13.24 ± 0.45 µM | [18] |
| 1-Dehydro-[9]-gingerdione | Histone Deacetylase (HDAC) Inhibition | HeLa Nuclear Extract | IC50: 42 µM | [17] |
*Note: 6-Shogaol and 6-Dehydroshogaol are structurally related compounds from ginger often studied alongside gingerdiones, included here for comparison.
Signaling Pathways Modulated by Gingerdiones
The pharmacological effects of gingerdiones are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate these key pathways.
References
- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juke.kedokteran.unila.ac.id [juke.kedokteran.unila.ac.id]
- 3. Frontiers | Ginger from Farmyard to Town: Nutritional and Pharmacological Applications [frontiersin.org]
- 4. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Dehydrothis compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iscientific.org [iscientific.org]
- 15. mdpi.com [mdpi.com]
- 16. Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)-Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of Gingerdione Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the computational methodologies used to predict the biological activities of Gingerdiones, a class of bioactive compounds found in ginger (Zingiber officinale). It integrates in silico findings with experimental validations, offering a technical guide for researchers in natural product-based drug discovery.
Introduction to Gingerdiones and Their Bioactive Potential
Gingerdiones are phenolic compounds derived from ginger, recognized for a range of pharmacological effects. These compounds, including variants like 1-dehydro-6-gingerdione and 1-dehydro-10-gingerdione, have demonstrated significant therapeutic potential. Their bioactivities span anti-inflammatory, anticancer, and antioxidant effects, making them compelling candidates for drug development.[1][2][3][4] Computational, or in silico, approaches have become instrumental in elucidating the mechanisms behind these activities, accelerating the process of drug discovery and development by predicting interactions with biological targets.[5][6]
Predicted Bioactivities and Molecular Targets
In silico studies have identified several key biological targets for gingerdiones, predicting their efficacy in various disease models.
Anticancer Activity via Ferroptosis Induction
Recent studies have highlighted the potent anticancer properties of 1-dehydro-6-gingerdione (1-D-6-G) against breast cancer.[1][7] Computational analyses, including molecular docking, have been pivotal in understanding its mechanism of action. These studies confirmed that 1-D-6-G interacts with and modulates key proteins in the ferroptosis signaling pathway, a form of programmed cell death, thereby inducing cytotoxicity in cancer cells.[1][7]
Anti-Inflammatory Effects through NF-κB Pathway Inhibition
Gingerdiones are potent anti-inflammatory agents. Specifically, 1-dehydro-[8]-gingerdione has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway.[3][9] This pathway is a cornerstone of the inflammatory response, and its inhibition by gingerdiones effectively suppresses the expression of downstream inflammatory genes like iNOS and COX-2.[10][11]
Cholesterol Biosynthesis Inhibition
Computational docking studies have predicted that 6-Gingerdione can act as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12] This suggests a potential role for gingerdiones in managing hyperlipidemia and related cardiovascular diseases.
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize key quantitative data from computational predictions and their experimental validations.
Table 1: Molecular Docking and Binding Affinity Data
| Compound | Target Protein | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |
| 1-Dehydro-6-gingerdione | Ferroptosis-related proteins | Schrödinger Glide | Not specified | Not specified | [1] |
| 6-Gingerdione | HMG-CoA Reductase | Auto-Dock 5.4 | -8.51 to -9.24 | 169.42 - 575.41 µM | [12] |
| Gingerenone A | Caspase-1 | AutoDock Tools | -10.08 | 0.04101 µM | [13] |
| Gingerenone A | S. aureus SaHPPK | GOLD, CDOCKER | Not specified | Not specified | [6] |
Table 2: In Vitro Bioactivity and Inhibition Data
| Compound | Biological Activity | Assay | IC50 / Potency | Reference |
| 1-Dehydro-[13]-gingerdione | Histone Deacetylase Inhibition | HeLa nuclear extract assay | 42 µM | [10] |
| 1-Dehydro-[13]-gingerdione | Nitric Oxide Synthesis Inhibition | LPS-activated macrophages | 5.80 ± 1.27 to 25.06 ± 4.86 µM | [10] |
| 1-Dehydro-[13]-gingerdione | Quinone Reductase Induction | - | CD = 13.24 ± 0.45 µM | [10] |
Methodologies and Experimental Protocols
Detailed protocols are crucial for the reproducibility and validation of in silico predictions.
In Silico Prediction Workflow
A typical computational workflow for predicting Gingerdione bioactivity involves several stages, from ligand and protein preparation to simulation and analysis.
Caption: General workflow for in silico prediction of bioactivity.
Molecular Docking Protocol (Example: HMG-CoA Reductase)
-
Protein Preparation: The crystal structure of HMG-CoA reductase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. The protein structure is optimized by adding hydrogen atoms and assigning correct bond orders using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[1][12]
-
Ligand Preparation: The 3D structure of 6-Gingerdione is generated and optimized to its lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock 5.4 or Glide is used to perform the docking calculations, which predict the binding conformation and affinity of the ligand to the protein.[12] The results are scored based on binding energy (kcal/mol).[12]
Molecular Dynamics (MD) Simulation Protocol
-
System Setup: The best-docked complex (protein-ligand) from the molecular docking step is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Simulation: MD simulations are performed using software like GROMACS.[12] The simulation typically runs for a duration of nanoseconds (e.g., 100 ns) to observe the stability of the protein-ligand interaction over time.[6]
-
Analysis: Trajectories are analyzed to assess the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to confirm the stability of the binding.
In Vitro Validation: IKKβ Kinase Assay
-
Reaction Mixture: Recombinant IKKβ enzyme is incubated in a kinase assay buffer containing the substrate (e.g., a peptide derived from IκBα) and ATP.
-
Inhibition Test: The reaction is carried out in the presence and absence of varying concentrations of 1-dehydro-[8]-gingerdione.
-
Detection: The phosphorylation of the substrate is measured, typically using immunoblotting or a radiometric assay, to determine the catalytic activity of IKKβ.[3][9] A reduction in substrate phosphorylation in the presence of the compound indicates direct inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Gingerdiones, as predicted by in silico studies and confirmed by experimental data.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Promotion of the Ferroptosis pathway in cancer cells by this compound.
Conclusion and Future Directions
In silico prediction has proven to be a powerful tool for understanding the bioactivity of Gingerdiones. Molecular docking and dynamics simulations have successfully identified key molecular targets and elucidated mechanisms of action, which have been subsequently validated through rigorous in vitro and in vivo experiments.[1][3] The convergence of computational predictions with experimental evidence strongly supports the therapeutic potential of Gingerdiones in cancer, inflammation, and metabolic disorders.
Future research should focus on expanding the range of targets investigated through computational screening, exploring potential off-target effects, and using more advanced machine learning and QSAR models to predict the activity of novel this compound derivatives.[14] This integrated approach will continue to accelerate the translation of these promising natural compounds into clinical applications.
References
- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active ingredients of ginger as potential candidates in the prevention and treatment of diseases via modulation of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itjfs.com [itjfs.com]
- 5. scispace.com [scispace.com]
- 6. Ginger (Zingiber officinale) phytochemicals-gingerenone-A and shogaol inhibit SaHPPK: molecular docking, molecular dynamics simulations and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.formosapublisher.org [journal.formosapublisher.org]
- 9. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. journal2.unfari.ac.id [journal2.unfari.ac.id]
- 14. In-silico prediction of anti-breast cancer activity of ginger (Zingiber officinale) using machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Gingerdiones: A Technical Guide to Unraveling Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic targets of gingerdiones, potent bioactive compounds derived from ginger. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and clear visualizations of the core signaling pathways.
Core Therapeutic Targets and Mechanisms of Action
Gingerdiones have emerged as promising therapeutic agents with significant potential in oncology and inflammatory diseases. Two prominent derivatives, 1-dehydro-6-gingerdione and 1-dehydro-10-gingerdione , have been a primary focus of research, demonstrating distinct yet powerful mechanisms of action.
1.1. Anticancer Activity: Induction of Ferroptosis by 1-Dehydro-6-Gingerdione
1-dehydro-6-gingerdione has shown potent cytotoxic effects against various cancer cell lines, with a primary mechanism identified as the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] This process is characterized by the accumulation of lipid reactive oxygen species (ROS) and is a promising avenue for cancer therapy, particularly for treatment-resistant cancers.
The key molecular players in 1-dehydro-6-gingerdione-induced ferroptosis include:
-
Heme Oxygenase-1 (HO-1): An enzyme involved in heme catabolism, which can release free iron and contribute to oxidative stress.
-
Autophagy-related 7 (ATG7) and LC3B: Proteins essential for the autophagy process, which can contribute to ferroptosis by degrading ferritin, an iron-storage protein.
-
Ferritin Heavy Chain 1 (FTH1): A key component of the ferritin complex, its degradation leads to an increase in the intracellular labile iron pool, a critical step in ferroptosis.
1.2. Anti-inflammatory Activity: Inhibition of the NF-κB Pathway by 1-Dehydro-10-Gingerdione
1-dehydro-10-gingerdione exhibits significant anti-inflammatory properties by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic inflammatory diseases.
The primary molecular target of 1-dehydro-10-gingerdione is:
-
IκB Kinase β (IKKβ): A critical kinase that phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent activation of NF-κB. By inhibiting IKKβ, 1-dehydro-10-gingerdione prevents the activation of NF-κB and the transcription of pro-inflammatory genes.
Quantitative Data on Gingerdione Efficacy
The following tables summarize the available quantitative data on the efficacy of various this compound derivatives in both anticancer and anti-inflammatory assays. This data provides a basis for comparing the potency of these compounds and for guiding future drug development efforts.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast Cancer) | MTT Assay | 71.13 μM | [5] |
| HCC-38 (Breast Cancer) | MTT Assay | Not explicitly stated, but showed dose-dependent cytotoxicity | [5] | |
| RAW 264.7 (Macrophage) | Nitric Oxide Synthesis Inhibition | 5.80 ± 1.27 to 25.06 ± 4.86 μM | ||
| 1-Dehydro-10-gingerdione | RAW 264.7 (Macrophage) | iNOS Promoter Activity | 12 µM | [4] |
| RAW 264.7 (Macrophage) | COX-2 Promoter Activity | 14 µM | [4] | |
| RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | 13 µM | [4] | |
| RAW 264.7 (Macrophage) | Prostaglandin E2 (PGE2) Production | 9 µM | [4] | |
| 6-Gingerol | HCT-116 (Colon Cancer) | MTT Assay | 160.42 μM | [6] |
| H-1299 (Lung Cancer) | MTT Assay | 136.73 μM | [6] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~200 µM | [7] | |
| MCF-7 (Breast Cancer) | MTT Assay | ~200 µM | [7] | |
| SSi6 (Semi-synthetic 6-gingerol derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTS) | 22.90 ± 0.35 μM | [8] |
| MCF-10A (Non-tumor breast cells) | Cell Viability (MTS) | 34.17 ± 2.49 μM | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of gingerdiones.
3.1. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of gingerdiones on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with gingerdiones.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the this compound for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: After washing with water and air-drying, count the number of colonies (typically defined as a cluster of ≥50 cells).
3.3. Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by gingerdiones.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HO-1, FTH1, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.4. IKKβ Kinase Assay
This assay measures the enzymatic activity of IKKβ to determine the inhibitory effect of gingerdiones.
-
Reaction Setup: In a kinase assay buffer, combine recombinant IKKβ enzyme with its substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα) and ATP.
-
Compound Addition: Add different concentrations of the this compound or a known IKKβ inhibitor (positive control).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with ³²P-ATP and autoradiography, or using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: Determine the percentage of IKKβ inhibition and calculate the IC50 value of the this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the therapeutic effects of gingerdiones.
Caption: 1-Dehydro-6-gingerdione induces ferroptosis by promoting lipid ROS accumulation.
Caption: 1-Dehydro-10-gingerdione inhibits the NF-κB pathway by targeting IKKβ.
Caption: General experimental workflow for investigating the therapeutic effects of gingerdiones.
References
- 1. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells [mdpi.com]
- 8. [6]-Gingerol-Derived Semi-Synthetic Compound SSi6 Inhibits Tumor Growth and Metastatic Dissemination in Triple-Negative Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Gingerdione from 6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of 6-gingerdione from its natural precursor, 6-gingerol. This conversion is a valuable tool for researchers investigating the therapeutic potential of ginger-derived compounds, as it allows for the generation of a less abundant but biologically active derivative. The protocols outlined below are based on established chemical transformations and are intended to be a guide for laboratory synthesis.
Introduction
6-Gingerol is the most abundant pungent phenolic compound found in fresh ginger (Zingiber officinale). It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. 6-Gingerdione, a derivative of 6-gingerol, is also a constituent of ginger, albeit in lower concentrations. Research suggests that 6-gingerdione may possess unique or enhanced biological activities, making its targeted synthesis a key area of interest for drug discovery and development.
The semi-synthesis of 6-gingerdione from 6-gingerol is typically achieved through a three-step process:
-
Selective Protection: The secondary hydroxyl group of 6-gingerol is protected to prevent its oxidation in the subsequent step. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.
-
Oxidation: The protected 6-gingerol is then oxidized to the corresponding diketone using a mild oxidizing agent, such as Dess-Martin periodinane (DMP).
-
Deprotection: Finally, the protecting group is removed to yield 6-gingerdione.
This document provides detailed experimental protocols for each of these steps, along with data presentation tables and visualizations of the synthetic workflow and relevant signaling pathways.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Protection of 6-Gingerol | TBDMS-Cl, Imidazole | 85-95 |
| 2 | Oxidation | Dess-Martin Periodinane | 80-90 |
| 3 | Deprotection | TBAF | 75-85 |
| Overall | Synthesis of 6-Gingerdione | 54-73 |
Table 2: Spectroscopic Data for 6-Gingerdione
| Technique | Data |
| ¹H NMR | Assignments to be confirmed by experimental data. |
| (CDCl₃, 400 MHz) δ (ppm) | |
| ¹³C NMR | Assignments to be confirmed by experimental data. |
| (CDCl₃, 100 MHz) δ (ppm) | |
| Mass Spec (HRMS) | C₁₇H₂₄O₄ |
| Calculated [M+H]⁺ | 293.1747 |
| Observed [M+H]⁺ | To be determined experimentally. |
Experimental Protocols
Protocol 1: Isolation and Purification of 6-Gingerol from Ginger Extract
This protocol describes the initial step of obtaining the starting material, 6-gingerol, from a commercially available ginger extract.
Materials:
-
Ginger extract
-
Silica gel for flash chromatography
-
n-Hexane (analytical grade)
-
Acetone (analytical grade)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve the crude ginger extract in a minimal amount of acetone.
-
Adsorb the dissolved extract onto a small amount of silica gel by concentrating the mixture to dryness using a rotary evaporator.
-
Prepare a flash chromatography column with silica gel packed in n-hexane.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of acetone in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 10% acetone).
-
Monitor the fractions by TLC, visualizing with a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate).
-
Combine the fractions containing pure 6-gingerol, as identified by comparison with a standard or by spectroscopic analysis.
-
Concentrate the combined fractions under reduced pressure to obtain 6-gingerol as a pale yellow oil.
Protocol 2: Synthesis of 6-Gingerdione from 6-Gingerol
This protocol details the three-step conversion of 6-gingerol to 6-gingerdione.
Step 1: Protection of the Secondary Hydroxyl Group of 6-Gingerol
Materials:
-
6-Gingerol (1 equivalent)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents)
-
Imidazole (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve 6-gingerol in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the TBDMS-protected 6-gingerol.
Step 2: Oxidation of TBDMS-Protected 6-Gingerol to the Diketone
Materials:
-
TBDMS-protected 6-gingerol (1 equivalent)
-
Dess-Martin periodinane (DMP, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the TBDMS-protected 6-gingerol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, TBDMS-protected 6-gingerdione, can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Step 3: Deprotection of the TBDMS Group to Yield 6-Gingerdione
Materials:
-
TBDMS-protected 6-gingerdione (1 equivalent)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the crude TBDMS-protected 6-gingerdione in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure 6-gingerdione.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 6-gingerdione from ginger extract.
Signaling Pathways
Recent studies suggest that gingerdiones may exert their biological effects through specific signaling pathways. Two such pathways are the ferroptosis and the Keap1-Nrf2-ARE pathways.
Ferroptosis Signaling Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Some natural compounds have been shown to induce ferroptosis in cancer cells, representing a potential therapeutic strategy.
Caption: Putative role of 6-gingerdione in the ferroptosis pathway.
Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway leads to the expression of numerous antioxidant and detoxification enzymes.
Caption: Proposed activation of the Keap1-Nrf2-ARE pathway by 6-gingerdione.
Application Notes and Protocols: Isolation, Purification, and Analysis of Gingerdione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gingerdione, a bioactive compound found in the rhizomes of Zingiber officinale (ginger), has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound, an overview of its interaction with the NF-κB signaling pathway, and quantitative data to guide researchers in its extraction and analysis.
Introduction
Ginger (Zingiber officinale) is a widely consumed spice and traditional remedy containing a variety of bioactive compounds, including gingerols, shogaols, and gingerdiones. Gingerdiones, such as 1-dehydro-6-gingerdione and 1-dehydro-10-gingerdione, have demonstrated potent anti-inflammatory effects. The underlying mechanism for this activity is, in part, the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This protocol outlines a robust method for the isolation and purification of this compound, enabling further investigation into its pharmacological properties.
Data Presentation
While specific, step-by-step quantitative data for the purification of this compound is not extensively available in the published literature, the following table provides representative data for the isolation of a similar bioactive compound from ginger, 6-gingerol, which undergoes a comparable purification process. This table can be used as a guideline for estimating the expected yield and purity at each stage of this compound isolation.
Table 1: Representative Purification of a Bioactive Compound (6-Gingerol) from Ginger Rhizome
| Purification Step | Total Weight (mg) | Yield of Target Compound (mg) | Purity (%) | Overall Yield (%) |
| Crude Methanolic Extract | 10,000 | - | - | 100 |
| Dichloromethane Fraction | 2,500 | - | - | - |
| Silica Gel Column Chromatography | 500 | 150 | 30 | 1.5 |
| Preparative HPLC | 150 | 90 | >98 | 0.9 |
Note: This data is illustrative and based on typical yields for natural product isolation. Actual yields of this compound may vary.
Experimental Protocols
Preparation of Plant Material
-
Obtain fresh rhizomes of Zingiber officinale.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a convection oven at 40-50°C or by lyophilization until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
Extraction of Crude this compound
-
Macerate 1 kg of the dried ginger powder in 5 L of 95% ethanol at room temperature for 48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in 1 L of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition the aqueous suspension with an equal volume of n-hexane (3 x 1 L) to remove non-polar compounds. Discard the n-hexane layers.
-
Subsequently, partition the remaining aqueous layer with an equal volume of dichloromethane (3 x 1 L) to extract compounds of intermediate polarity, including gingerdiones.
-
Collect the dichloromethane fractions and combine them.
-
Concentrate the dichloromethane fraction under reduced pressure to yield a this compound-enriched fraction.
Chromatographic Purification
a. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column (5 cm diameter x 50 cm length) packed in n-hexane.
-
Dissolve the this compound-enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried silica gel containing the sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, v/v).
-
Collect fractions of 50 mL and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3, v/v) and visualization under UV light (254 nm).
-
Pool the fractions containing the this compound based on the TLC profile and concentrate them.
b. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified this compound fraction to preparative HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. A typical gradient could be starting from 50% methanol in water to 100% methanol over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 280 nm.
-
Collect the peaks corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.
-
Lyophilize the purified fractions to obtain pure this compound as a powder.
Signaling Pathway and Experimental Workflow
This compound Isolation and Purification Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from ginger rhizomes.
Caption: Workflow for this compound Isolation.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. The diagram below depicts the mechanism of inhibition.
Caption: this compound inhibits NF-κB activation.
Application Notes and Protocols for Quantification of Gingerdione in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gingerdiones, including[1]-gingerdione,[2]-gingerdione,[3]-gingerdione, and 1-dehydro-6-gingerdione, are bioactive compounds found in ginger (Zingiber officinale) rhizome. While less abundant than gingerols and shogaols, they contribute to the overall pharmacological profile of ginger extracts.[4] Notably, the concentration of certain gingerdiones, such as 1-dehydro-6-gingerdione, can be significantly increased through processing methods like steaming, which may enhance the therapeutic potential of the extract. This document provides a detailed protocol for the quantification of gingerdione in plant extracts using High-Performance Liquid Chromatography (HPLC), aimed at supporting research, quality control, and drug development activities.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV detector for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a gradient elution system composed of an aqueous mobile phase and an organic mobile phase. Quantification is performed by comparing the peak area of this compound in the sample extract to a calibration curve prepared from a certified reference standard. Method validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy.[5][6]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).
-
Reference Standard: Certified reference standard of the specific this compound to be quantified (e.g., 1-dehydro-6-gingerdione).
-
Plant Material: Dried and powdered ginger rhizome or other plant extracts.
-
Extraction Solvents: Methanol or ethanol (analytical grade).
-
Filters: 0.45 µm or 0.22 µm syringe filters (e.g., nylon or PTFE).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV detector is required. The following chromatographic conditions are proposed and should be optimized for the specific instrument and this compound of interest.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A linear gradient from 50% to 90% B over 20 minutes, followed by a 5-minute hold and re-equilibration.[2] |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 30 °C[7] |
| Detection | DAD or UV detector at 280 nm or 282 nm[5][8] |
| Injection Volume | 10 - 20 µL[5][8] |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of the this compound reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
Store all standard solutions at 4°C and protect them from light.[2][9]
Sample Preparation (Extraction)
-
Maceration/Sonication: Accurately weigh about 1 gram of powdered plant material and place it in a suitable flask. Add 25 mL of methanol and sonicate for 30 minutes.[2] Alternatively, macerate with shaking for 24 hours at room temperature.[10]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.[2]
-
Filtration: Filter the supernatant through a Whatman No. 1 filter paper, followed by a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[2][9]
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the this compound concentration within the linear range of the calibration curve.
Method Validation
The proposed HPLC method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the retention time and UV spectrum of the analyte peak in the sample with that of the reference standard.
-
Linearity: The linearity of the method should be established by injecting at least five different concentrations of the working standard solutions. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) should be determined.[6][11]
-
Accuracy: The accuracy can be determined by a recovery study, spiking a blank matrix with known concentrations of the this compound standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate injections of a standard solution or a sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, or by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD).[6]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5][7]
Data Presentation
The quantitative data obtained from the analysis and method validation should be summarized in clear and structured tables for easy interpretation and comparison.
Table 2: Summary of Quantitative Analysis of this compound in Plant Extracts
| Sample ID | Plant Material Source | Extraction Method | This compound Concentration (mg/g of dry weight) ± SD |
| Sample 1 | Ginger Rhizome A | Sonication | Insert Value |
| Sample 2 | Ginger Rhizome B | Maceration | Insert Value |
| Sample 3 | Steam-Processed Ginger | Sonication | Insert Value |
Table 3: Summary of HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Observed Value |
| Linearity (R²) | > 0.995 | Insert Value |
| Range (µg/mL) | Defined Range | Insert Value |
| Accuracy (% Recovery) | 95 - 105% | Insert Value |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | < 2% | Insert Value |
| Intermediate (Inter-day) | < 5% | Insert Value |
| LOD (µg/mL) | Report Value | Insert Value |
| LOQ (µg/mL) | Report Value | Insert Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Method Validation Logic
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. utm.mx [utm.mx]
- 3. 1-Dehydro-6-gingerdione | CAS:76060-35-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. d-nb.info [d-nb.info]
- 9. impactfactor.org [impactfactor.org]
- 10. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Gingerdione and its Metabolites by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gingerdione, a prominent bioactive compound found in ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potential therapeutic properties. As a key constituent of ginger's pungent flavor, it, along with related compounds like gingerols and shogaols, is being investigated for its anti-inflammatory, antioxidant, and anti-cancer activities. Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This application note provides a comprehensive protocol for the sensitive and selective analysis of this compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development engaged in the pharmacokinetic and metabolic profiling of this important natural product.
Experimental
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate LC-MS analysis. The following procedure is recommended for the extraction of this compound and its metabolites from biological matrices or ginger-derived products.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol for Ginger Extract:
-
Weigh approximately 0.5 g of powdered ginger sample into a conical flask.[1][2]
-
Allow the mixture to cool to room temperature.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[1]
Protocol for Biological Samples (Plasma/Urine): A specific protocol for biological samples was not detailed in the provided search results. A general protein precipitation and extraction method is suggested below.
-
To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography
Effective chromatographic separation is critical for resolving this compound from its structurally similar metabolites and other matrix components.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18 (100 mm × 2.1 mm, 3.5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | 40% to 85% B over 12 min, then to 100% B in 3 min, hold for 3 min, then re-equilibrate at 40% B for 5 min[3] |
| Flow Rate | 0.25 mL/min[3] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL[5] |
Mass Spectrometry
Mass spectrometry provides the sensitivity and specificity required for the confident identification and quantification of this compound and its metabolites.
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Q-Exactive Plus Orbitrap Mass Spectrometer[4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Source Temperature | 350°C[3] |
| Capillary Voltage | -4.2 kV[3] |
| Scan Mode | Full scan (m/z 70-910) and data-dependent MS/MS (ddMS²)[4] |
| MS¹ Resolution | 70,000[4] |
| MS² Resolution | 17,500[4] |
| Collision Energy | Stepped (10, 30, 55 eV)[4] |
Data Presentation
Quantitative analysis of ginger-related compounds has demonstrated the high sensitivity of LC-MS methods. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for key ginger compounds, highlighting the performance of the analytical methodology.
Table 3: Quantitative Performance for Ginger Compounds
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| [2]-Gingerol | 0.2 ng/mL[3] | 14.5 pg[6] |
| [4]-Gingerol | 0.2 ng/mL[3] | - |
| [7]-Gingerol | 0.6 ng/mL[3] | - |
| [2]-Shogaol | 0.5 ng/mL[3] | 40.4 pg[6] |
| [4]-Shogaol | 0.4 ng/mL[3] | - |
| [7]-Shogaol | 0.2 ng/mL[3] | - |
| [1]-Dehydrothis compound | 7.3 pg[6] | 14.5 pg[6] |
| [2]-Paradol | - | 20.2 pg[6] |
Note: LOQ values from reference[6] are presented in absolute amounts (pg), while LOD values from reference[3] are in concentration (ng/mL). Direct comparison should be made with caution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound and its metabolites.
Caption: Experimental workflow for LC-MS analysis of this compound.
Putative Metabolic Pathway of this compound
The metabolic transformation of this compound in biological systems is complex and involves several biochemical reactions. The following diagram depicts a putative metabolic pathway based on the identified classes of ginger-related compounds.
Caption: Putative metabolic pathway of this compound.
Conclusion
This application note provides a detailed and robust LC-MS method for the analysis of this compound and its metabolites. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection offer high sensitivity and selectivity. The provided quantitative data and visualizations serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug metabolism. This methodology can be readily adapted for various research applications, from the quality control of ginger supplements to in-depth pharmacokinetic studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Metabolomics to Identify the Exposure and Functional Biomarkers of Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Gingerdione's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gingerdiones, a class of pungent compounds found in the rhizome of ginger (Zingiber officinale), have garnered significant interest for their potential therapeutic properties, particularly their anti-inflammatory effects. These compounds, including 1-dehydro-[1]-gingerdione (D10G) and 1-dehydro-[2]-gingerdione, have been shown to modulate key inflammatory pathways. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of Gingerdiones, aiding in their evaluation as potential drug candidates. The primary focus is on assays related to the inhibition of the NF-κB signaling pathway and the production of downstream inflammatory mediators.
Mechanism of Action
1-dehydro-[1]-gingerdione (D10G) exerts its anti-inflammatory effects primarily through the direct inhibition of IκB kinase β (IKKβ).[3][4][5] IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, D10G prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like IL-6.[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Gingerdiones from in vitro studies.
Table 1: Inhibitory Effects of 1-Dehydro-[1]-gingerdione (D10G) on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages
| Parameter | IC50 Value | Reference |
| iNOS Promoter Activity | 12 µM | [3] |
| COX-2 Promoter Activity | 14 µM | [3] |
| Nitric Oxide (NO) Production | 13 µM | [3] |
| Prostaglandin E2 (PGE2) Production | 9 µM | [3] |
Table 2: Inhibitory Effects of Various Ginger Compounds on Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition | Reference |
| 1-Dehydro-[2]-gingerdione | Not specified | Concentration-dependent | [6] |
| 6-Dehydroshogaol | 14 µM | 53.3% | [6] |
| 6-Shogaol | 14 µM | 48.9% | [6] |
Mandatory Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: General workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISAs, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for mediator release, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
-
-
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.
-
Add 100 µL of Griess Reagent to each well containing supernatant or standard.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production (ELISA)
-
Materials:
-
Commercially available ELISA kits for PGE2, mouse TNF-α, and mouse IL-6.
-
Microplate reader.
-
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves incubation of the supernatant in antibody-coated plates, followed by washing steps and the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of PGE2, TNF-α, or IL-6 in the samples based on the standard curve generated with the provided standards.
-
Western Blot for iNOS and COX-2 Protein Expression
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
NF-κB Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements to measure NF-κB transcriptional activity.
-
Materials:
-
RAW 264.7 cells stably or transiently transfected with an NF-κB-luciferase reporter plasmid.
-
Luciferase assay system.
-
Luminometer.
-
-
Protocol:
-
Seed the transfected RAW 264.7 cells in a 96-well white, clear-bottom plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
In Vitro IKKβ Kinase Assay
This cell-free assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.
-
Materials:
-
Recombinant active IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, like GST-IκBα).
-
ATP (γ-32P-ATP for radioactive detection or unlabeled ATP for luminescence-based assays).
-
Kinase assay buffer.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or ADP-Glo™ Kinase Assay kit for luminescence-based detection).
-
-
Protocol (General):
-
In a reaction tube, combine the kinase assay buffer, recombinant IKKβ, and various concentrations of this compound.
-
Pre-incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the IKKβ substrate and ATP.
-
Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate using the chosen detection method. For example, in a radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter. For a luminescence-based assay, follow the kit manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the percentage of IKKβ inhibition by this compound at each concentration.
-
COX-2 Enzymatic Assay
This cell-free assay measures the direct inhibitory effect of this compound on the enzymatic activity of COX-2.
-
Materials:
-
Purified COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer.
-
Detection system (e.g., a kit that measures the production of PGG2 or subsequent prostaglandins via colorimetric or fluorometric methods).
-
-
Protocol (General, based on a commercial kit):
-
In a 96-well plate, add the reaction buffer, purified COX-2 enzyme, and various concentrations of this compound.
-
Pre-incubate the mixture for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short, defined period (e.g., 2 minutes).
-
Stop the reaction according to the kit's instructions.
-
Measure the product formation using the provided detection reagents and a microplate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value of this compound.
-
References
- 1. Phenylpropanoid ester from Zingiber officinale and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gingerdione's Anticancer Activity in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the anticancer properties of Gingerdione. The protocols outlined below are based on published studies and are intended to serve as a foundation for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and its derivatives.
Introduction
Gingerdiones, bioactive compounds derived from ginger, have garnered significant interest for their potential as anticancer agents. Notably, 1-dehydro-6-gingerdione (1-D-6-G) and 6-dehydrothis compound (DGE) have demonstrated cytotoxic effects against various cancer cell lines, particularly in breast cancer models.[1][2][3][4] The primary mechanisms of action identified include the induction of ferroptosis and apoptosis through the modulation of specific signaling pathways.[1][2][3] These protocols provide detailed methodologies for studying these effects in vitro.
Data Presentation
Table 1: Cell Viability and IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value | Reference |
| 1-dehydro-6-gingerdione (1-D-6-G) | MDA-MB-231 | Breast Cancer | MTT | 24 | Not specified | [1][2] |
| 1-dehydro-6-gingerdione (1-D-6-G) | HCC-38 | Breast Cancer | MTT | 24 | Not specified | [5] |
| 6-dehydrothis compound (DGE) | MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | [3][4] |
| 6-dehydrothis compound (DGE) | MCF-7 | Breast Cancer | Not specified | Not specified | Not specified | [3][4] |
| Zingerone | MCF-7 | Breast Cancer | MTS | 24 | 2.8 mM | [6] |
| Zingerone | HUVEC | Healthy Endothelial | MTS | 24 | 9.5 mM | [6] |
Note: IC50 values are not always explicitly stated in the source material but cytotoxic effects were observed at concentrations ranging from 20 to 100 μM for 1-D-6-G.[5]
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
Human breast cancer cell lines: MDA-MB-231, MCF-7, HCC-38
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well, 6-well, and 60-mm cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MDA-MB-231 and HCC-38 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[5] For MCF-7 cells, DMEM with similar supplements is commonly used.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh medium at a lower density.
-
For experiments, seed the cells at the required density in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound (e.g., 1-D-6-G) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed the cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, and 100 μM of 1-D-6-G) for a specified duration (e.g., 24 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 μM cisplatin).[5]
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cells seeded in 6-well plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight, then treat with different concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
After the incubation period, wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Reactive Oxygen Species (ROS) Assay
Objective: To measure the intracellular generation of ROS induced by this compound.
Materials:
-
Cells seeded in a 96-well or 60-mm plate
-
This compound stock solution
-
ROS detection reagent (e.g., DCFH-DA or a commercial kit like ab186027)[1]
-
Fluorescent microplate reader or flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10^5 cells/mL for 24 hours.[1]
-
Add 100 µL of ROS Red Working Solution to each well and incubate for 1 hour at 37°C.[1]
-
Treat the cells with the desired concentrations of this compound and incubate for 30 minutes.[1]
-
Measure the fluorescence using a fluorescent microplate reader.[1]
-
Alternatively, for endpoint analysis after a longer treatment, seed cells in a 60-mm plate, treat with this compound for 24 hours, and then follow the manufacturer's protocol for the specific ROS assay kit used.[1]
Western Blot Analysis
Objective: To detect changes in the expression levels of proteins involved in this compound-induced signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HO-1, ATG7, LC3B, FTH1, p21, Cyclin B1, Bax, Bcl-2, p-JNK, JNK, β-actin)[1][3][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 60-mm plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound's anticancer effects.
Caption: DGE-induced apoptotic signaling pathway in breast cancer cells.
Caption: 1-D-6-G-induced ferroptosis signaling in breast cancer cells.
References
- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Dehydrothis compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bibad.gen.tr [bibad.gen.tr]
Application Notes and Protocols: MDA-MB-231 Cell Line Response to 1-dehydro-6-gingerdione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-dehydro-6-gingerdione, a derivative of a compound found in ginger, has demonstrated significant anti-cancer properties in the triple-negative breast cancer cell line, MDA-MB-231.[1][2][3] This document provides a comprehensive overview of the cellular responses, key signaling pathways involved, and detailed protocols for the experimental validation of these effects. The primary mechanism of action identified is the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3]
Data Presentation
Quantitative Analysis of 1-dehydro-6-gingerdione Effects on MDA-MB-231 Cells
The following tables summarize the key quantitative data regarding the impact of 1-dehydro-6-gingerdione on the MDA-MB-231 cell line.
| Parameter | Value | Cell Line | Reference |
| IC50 (72h) | 71.13 µM | MDA-MB-231 | [3] |
| Treatment | Concentration | Effect | Reference |
| 1-dehydro-6-gingerdione | 20 µM - 100 µM | Dose-dependent decrease in cell viability | [3] |
| 1-dehydro-6-gingerdione | 80 µM | Increased ROS production | |
| 1-dehydro-6-gingerdione | 80 µM | Increased malondialdehyde (MDA) production | |
| 1-dehydro-6-gingerdione | 80 µM | Increased intracellular Fe2+ levels | |
| 1-dehydro-6-gingerdione | Not Specified | Inhibition of colony formation | [1][2] |
| Gene/Protein | Regulation by 1-dehydro-6-gingerdione | Pathway | Reference |
| HO-1 | Upregulated | Ferroptosis | |
| ATG7 | Upregulated | Ferroptosis | |
| LC3B | Upregulated | Ferroptosis | |
| FTH1 | Downregulated | Ferroptosis | |
| p21 | Upregulated | Apoptosis/Cell Cycle | |
| Cyclin A | Downregulated | Apoptosis/Cell Cycle | |
| Cyclin B1 | Downregulated | Apoptosis/Cell Cycle | |
| Cdc2 | Downregulated | Apoptosis/Cell Cycle | |
| Cdc25C | Downregulated | Apoptosis/Cell Cycle | |
| Bax/Bcl-2 ratio | Increased | Apoptosis | |
| Caspase-9 | Activated | Apoptosis |
Signaling Pathways
Ferroptosis Signaling Pathway Induced by 1-dehydro-6-gingerdione
1-dehydro-6-gingerdione has been shown to induce ferroptosis in MDA-MB-231 cells. This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Key molecular events include the upregulation of heme oxygenase-1 (HO-1), autophagy-related 7 (ATG7), and microtubule-associated protein 1A/1B-light chain 3B (LC3B), along with the downregulation of ferritin heavy chain 1 (FTH1).
Caption: Ferroptosis pathway induced by 1-dehydro-6-gingerdione.
Potential ROS/JNK-Mediated Apoptosis Pathway
While the primary mechanism identified for 1-dehydro-6-gingerdione is ferroptosis, a similar compound, 6-dehydrogingerdione, has been shown to induce apoptosis in MDA-MB-231 cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. This suggests a potential secondary or overlapping mechanism of action for 1-dehydro-6-gingerdione.
Caption: Potential ROS/JNK-mediated apoptosis pathway.
Experimental Protocols
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of 1-dehydro-6-gingerdione.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of 1-dehydro-6-gingerdione in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of 1-dehydro-6-gingerdione on the proliferative capacity of single cells.
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of 1-dehydro-6-gingerdione.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3 days.
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Drying: Wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
-
Cell Lysis:
-
Treat MDA-MB-231 cells with 1-dehydro-6-gingerdione for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HO-1, ATG7, LC3B, FTH1, β-actin) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, as they were not specified in the primary reference.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in gene expression levels.
Caption: Workflow for qRT-PCR analysis.
-
RNA Extraction:
-
Treat MDA-MB-231 cells with 1-dehydro-6-gingerdione.
-
Extract total RNA using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based master mix.
-
The reaction mixture should contain cDNA, forward and reverse primers for the target genes (HO-1, ATG7, LC3B, FTH1) and a housekeeping gene (e.g., GAPDH), and the master mix.
-
Note: The specific primer sequences were referenced as being in the supplementary materials of the primary research article but were not accessible. Researchers should design or obtain validated primers for the target genes.
-
-
Thermal Cycling: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Gingerdione in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of gingerdione and its derivatives, specifically 1-dehydro-6-gingerdione (1-D-6-G), using a xenograft mouse model of human breast cancer. The protocols outlined below are based on established methodologies and published research, offering a framework for assessing the anti-tumor efficacy and mechanism of action of this compound compounds.
Introduction
Gingerdiones, bioactive compounds derived from ginger, have garnered significant interest for their potential anti-cancer properties. In vivo studies using xenograft mouse models are a critical step in the preclinical evaluation of these compounds, providing insights into their therapeutic efficacy, toxicity, and mechanism of action in a living organism. This document details the procedures for establishing a human breast cancer xenograft model, administering this compound, and evaluating its effects on tumor growth and relevant signaling pathways. A recent study has demonstrated that 1-dehydro-6-gingerdione exerts its anti-cancer effects in a xenograft mouse model by promoting the ferroptosis signaling pathway[1][2].
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of 1-Dehydro-6-Gingerdione in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Control Tumor (Vehicle) | - | Oral | Data not available | - | Data not available |
| 1-Dehydro-6-Gingerdione | 2 mg/kg | Oral | Data not available | Data not available | Data not available |
| 1-Dehydro-6-Gingerdione | 4 mg/kg | Oral | Data not available | Data not available | Data not available |
| 1-Dehydro-6-Gingerdione | 8 mg/kg | Oral | Data not available | Data not available | Data not available |
| 5-Fluorouracil (5-FU) | 5 mg/kg | Oral | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary study is not publicly available in the abstract. Researchers should record and analyze their own experimental data to populate this table.
Experimental Protocols
Protocol 1: Establishment of Human Breast Cancer Xenograft Mouse Model
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female BALB/c nude mice (4-6 weeks old)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take-rate)[1]
-
Syringes and needles (27-30 gauge)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination before implantation.
-
Cell Preparation:
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a final concentration of 2 x 10⁸ cells/mL[2]. Keep the cell suspension on ice.
-
-
Animal Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week prior to the experiment[2].
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁷ cells) into the flank or mammary fat pad of each mouse[2].
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Begin treatment when the average tumor volume reaches approximately 100 mm³[2].
-
Protocol 2: Administration of 1-Dehydro-6-Gingerdione
Materials:
-
1-Dehydro-6-Gingerdione (1-D-6-G)
-
Vehicle for solubilization (e.g., PBS, corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Treatment Solutions: Prepare fresh solutions of 1-D-6-G at the desired concentrations (e.g., 2, 4, and 8 mg/kg) in the chosen vehicle on each day of treatment[2]. A positive control, such as 5-Fluorouracil (5 mg/kg), can also be prepared[2]. The vehicle alone will serve as the control.
-
Animal Grouping: Randomly assign mice with established tumors into treatment and control groups (n=5-10 mice per group).
-
Drug Administration:
-
Administer the prepared solutions to the respective groups via oral gavage once daily for the duration of the study (e.g., 14 days)[2].
-
The administration volume should be consistent across all groups (typically 100-200 µL).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight daily or every other day throughout the treatment period[2].
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Protocol 3: Evaluation of Anti-Tumor Efficacy and Toxicity
Procedure:
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
-
Toxicity Assessment:
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and weigh them[2].
-
Fix the organs in 10% neutral buffered formalin for subsequent histopathological analysis (e.g., H&E staining) to assess for any signs of toxicity.
-
-
Mechanism of Action Studies:
Visualization of Signaling Pathway and Experimental Workflow
Ferroptosis Signaling Pathway Induced by this compound
The following diagram illustrates the proposed signaling pathway through which 1-dehydro-6-gingerdione induces ferroptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced ferroptosis in cancer cells.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the key steps in the in vivo evaluation of this compound using a xenograft mouse model.
Caption: Workflow for this compound evaluation in a xenograft mouse model.
References
Application Notes & Protocols: Zebrafish Larvae as a Model for Gingerdione Toxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing zebrafish larvae as a robust in vivo model for screening the toxicity of 6-gingerdione, a phenolic compound derived from ginger. The zebrafish model offers a high-throughput, cost-effective, and ethically favorable alternative to traditional mammalian models for early-stage toxicological assessment.
Introduction to Zebrafish as a Model for Toxicity Screening
The zebrafish (Danio rerio) has emerged as a powerful model organism in toxicology and drug discovery. Its key advantages include:
-
Rapid Development: Embryonic and larval development is completed within a few days, allowing for rapid assessment of developmental toxicity.[1][2]
-
Optical Transparency: The transparency of embryos and larvae permits real-time, non-invasive imaging of internal organs and cellular processes.[2][3]
-
High Fecundity: Large numbers of offspring can be produced, making them ideal for high-throughput screening in multi-well plates.[2][3]
-
Genetic Homology: Zebrafish share significant genetic and physiological similarities with humans, including comparable organ systems and signaling pathways.[4][5]
Toxicological Profile of 6-Gingerdione in Zebrafish Larvae
Studies have indicated that 6-gingerdione exhibits a dual role in zebrafish larvae, demonstrating protective antioxidant and anti-inflammatory effects at lower concentrations, while inducing developmental toxicity at higher concentrations.
Protective Effects
At non-lethal concentrations (typically in the micromolar range), 6-gingerdione has been shown to:
-
Mitigate Oxidative Stress: It can counteract chemically-induced reactive oxygen species (ROS) production.[6][7]
-
Reduce Apoptosis: It has been observed to decrease the rate of cell death.[6][8]
-
Suppress Inflammation: 6-Gingerdione can inhibit the expression of pro-inflammatory genes such as COX-2, TNF-α, and IL-1β.[8][9]
Toxicological Endpoints
At higher concentrations, 6-gingerdione can induce various toxicological effects, including:
-
Lethality: Increased mortality rates are observed at higher exposure levels.
-
Teratogenicity: Developmental abnormalities such as bent spine, yolk sac edema, pericardial edema, and tail malformations have been noted.[7]
-
Cardiotoxicity: Alterations in heart rate and function can be indicative of cardiotoxic effects.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ginger-related compounds in zebrafish larvae.
Table 1: Developmental Toxicity of Ginger-Related Compounds
| Compound | Concentration | Observed Effects | Reference |
| 6-Gingerdione | 10-50 µM | No significant toxicity to human erythrocytes.[6][7] | [6][7] |
| 6-Gingerdione | 60 µM | Malformations including bent spine (BS) and yolk sac edema (YSE).[7] | [7] |
| Ginger Extract (GE) | LC50: 16.3 µg/mL | Lethality in 50% of embryos after 72 hours of exposure. | [11] |
| Zingiber ottensii Essential Oil | LC50: 1.003 µg/mL | Concentration- and time-dependent embryotoxicity.[12] | [12] |
Table 2: Antioxidant and Anti-inflammatory Effects of 6-Gingerdione in a Zebrafish Model of H₂O₂-Induced Oxidative Stress
| Biomarker | Treatment Group | Result | Reference |
| Superoxide Dismutase (SOD) | H₂O₂ + 6-Gingerdione | Increased activity (19.1 U/mg protein) | [6][7] |
| Catalase (CAT) | H₂O₂ + 6-Gingerdione | Increased activity (16.5 µmol/mg) | [6][7] |
| Lipid Peroxidation | H₂O₂ + 6-Gingerdione | Decreased level (15 nmol/mg protein) | [6][7] |
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryo collection.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.
-
Embryo Cleaning: Wash the collected embryos with embryo medium (E3 medium) to remove debris.
-
Selection: Select healthy, fertilized embryos under a stereomicroscope for subsequent experiments.
Protocol for General Toxicity and Teratogenicity Assessment (Adapted from OECD 236)
-
Preparation of Test Solutions: Prepare a stock solution of 6-gingerdione in a suitable solvent (e.g., DMSO) and make serial dilutions in E3 medium. The final solvent concentration should not exceed 0.1%.
-
Exposure: At 4-6 hours post-fertilization (hpf), place individual embryos into the wells of a 24- or 96-well plate containing 2 mL or 200 µL of the respective test solutions. Include a vehicle control group.[13]
-
Incubation: Incubate the plates at 28.5°C.
-
Endpoint Assessment: Observe and record the following endpoints at 24, 48, 72, and 96 hpf:
-
Mortality: Indicated by coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of a heartbeat.[14]
-
Hatching Rate: The percentage of embryos that have successfully hatched.
-
Heart Rate: Count the number of heartbeats per minute under a microscope.
-
Morphological Abnormalities: Record the incidence of malformations such as pericardial edema, yolk sac edema, spinal curvature, and tail deformities.[15]
-
-
Data Analysis: Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration for teratogenic effects) values.[1]
Protocol for Oxidative Stress and Apoptosis Assessment
-
Induction of Stress: Co-expose zebrafish larvae (e.g., at 72 hpf) to a stress-inducing agent (e.g., H₂O₂) and different concentrations of 6-gingerdione for a specified duration (e.g., 24 hours).
-
ROS Detection (DCFDA Staining):
-
Wash the larvae with E3 medium.
-
Incubate the larvae in a solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in E3 medium in the dark.
-
Wash the larvae again to remove excess dye.
-
Anesthetize the larvae and mount them on a slide.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[6]
-
-
Apoptosis Detection (Acridine Orange Staining):
-
Follow a similar procedure to DCFDA staining, but use an acridine orange solution.
-
Visualize the stained apoptotic cells (bright green nuclei) under a fluorescence microscope.[6]
-
-
Antioxidant Enzyme Assays:
Visualizations
Caption: Experimental workflow for assessing this compound toxicity in zebrafish larvae.
Caption: Signaling pathways modulated by 6-gingerdione in zebrafish larvae.
References
- 1. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 3. Comparison of Zebrafish Larvae and hiPSC Cardiomyocytes for Predicting Drug-Induced Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Screening and Identification of Cardioprotective Compounds From Wenxin Keli by Activity Index Approach and in vivo Zebrafish Model [frontiersin.org]
- 6. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Gingerdione Reduces Apoptotic Conditions in HepG2 Cells and Inhibits Inflammatory Cytokine Gene Expression in Alcoholic Liver Injured Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.technion.ac.il [cris.technion.ac.il]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical and Safety Evaluations of Zingiber ottensii Valeton Essential Oil in Zebrafish Embryos and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. Developmental Toxicity and Teratogenic Effects of Dicarboximide Fungicide Iprodione on Zebrafish (Danio rerio) Embryos [mdpi.com]
Application of 1-Dehydro-6-Gingerdione in Studying the Ferroptosis Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Dehydro-6-Gingerdione (1-D-6-G), a derivative of the bioactive compound Gingerdione found in ginger, has emerged as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. This makes 1-D-6-G a valuable chemical tool for investigating the intricate signaling pathways of ferroptosis, particularly in the context of cancer biology. Its application allows for the elucidation of molecular mechanisms governing ferroptosis and the identification of potential therapeutic targets for diseases where ferroptosis plays a critical role, such as in various cancers.
Recent studies have demonstrated that 1-D-6-G exerts its cytotoxic effects on cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, by promoting ferroptosis.[1][2] The mechanism of action involves the accumulation of intracellular reactive oxygen species (ROS), increased lipid peroxidation, and an elevation of intracellular ferrous iron (Fe²⁺), all of which are hallmark features of ferroptosis.[1][3]
The study of 1-D-6-G's effects has highlighted its influence on key proteins and genes involved in the ferroptosis pathway. Notably, treatment with 1-D-6-G leads to the upregulation of Heme Oxygenase-1 (HO-1), Autophagy Related 7 (ATG7), and Microtubule-associated proteins 1A/1B light chain 3B (LC3B), while downregulating Ferritin Heavy Chain 1 (FTH1).[1][2] This modulation of ferroptosis-related markers provides a clear indication of its pro-ferroptotic activity. While the direct interaction of 1-D-6-G with the canonical Nrf2/SLC7A11/GPX4 axis is still under investigation, related ginger compounds have been shown to modulate this pathway, suggesting a potential area of further research for 1-D-6-G.
The utility of 1-D-6-G in ferroptosis research is further underscored by the observation that its cytotoxic effects can be reversed by co-treatment with ferroptosis inhibitors like ferrostatin-1 and the iron chelator deferoxamine (DFO).[1] This provides a robust experimental model for studying the specific mechanisms of ferroptosis induction and for screening for novel ferroptosis inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of 1-Dehydro-6-Gingerdione (1-D-6-G) on MDA-MB-231 breast cancer cells.
Table 1: Cytotoxicity of 1-D-6-G on MDA-MB-231 Cells
| Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 20 | 91.47 |
| 40 | Not specified |
| 60 | Not specified |
| 80 | Not specified |
| 100 | 24.5 |
| IC₅₀ | 71.13 μM |
Data extracted from a study by Tran et al. (2024).[1]
Table 2: Effect of 1-D-6-G on Ferroptosis Markers in MDA-MB-231 Cells
| Marker | Treatment | Fold Change vs. Control |
| ROS Production | 1-D-6-G | 1.2x, 1.5x, 2.0x (Concentration-dependent) |
| MDA Levels | 1-D-6-G | 1.5x, 1.8x, 2.5x (Concentration-dependent) |
| Intracellular Fe²⁺ | 1-D-6-G | Significantly Increased |
Data extracted from a study by Tran et al. (2024).[1][3]
Table 3: Modulation of Ferroptosis-Related Gene and Protein Expression by 1-D-6-G in MDA-MB-231 Cells
| Target | Gene/Protein | Expression Change with 1-D-6-G Treatment |
| HO-1 | Gene & Protein | Upregulated |
| ATG7 | Gene & Protein | Upregulated |
| LC3B | Gene & Protein | Upregulated |
| FTH1 | Gene & Protein | Downregulated |
Data extracted from a study by Tran et al. (2024).[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 1-D-6-G on cancer cells.
Materials:
-
MDA-MB-231 cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
1-Dehydro-6-Gingerdione (1-D-6-G)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 2 × 10⁵ cells/well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 1-D-6-G in culture medium to achieve final concentrations ranging from 20 to 100 μM.
-
After 24 hours, remove the old medium and add 100 μL of the medium containing different concentrations of 1-D-6-G to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve 1-D-6-G) and a no-treatment control.
-
Incubate the plate for another 24 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS induced by 1-D-6-G.
Materials:
-
MDA-MB-231 cells
-
1-D-6-G
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Serum-free culture medium
-
24-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-D-6-G for the desired time (e.g., 24 hours).
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Add 500 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 530 nm.
-
The fold change in ROS production is calculated relative to the untreated control cells.
Western Blot Analysis of Ferroptosis-Related Proteins
Objective: To determine the effect of 1-D-6-G on the expression levels of key ferroptosis-related proteins.
Materials:
-
MDA-MB-231 cells
-
1-D-6-G
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HO-1, anti-ATG7, anti-LC3B, anti-FTH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with 1-D-6-G for 24 hours.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of 1-Dehydro-6-Gingerdione-induced ferroptosis.
Caption: Experimental workflow for studying ferroptosis induced by 1-D-6-G.
References
Troubleshooting & Optimization
Technical Support Center: Semi-Synthetic Gingerdione
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the semi-synthesis of gingerdione from 6-gingerol. Our goal is to help you improve the yield and purity of your final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the semi-synthesis of this compound.
Issue 1: Low Yield in the TBDMS Protection Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure all reagents are anhydrous, as moisture can consume the silylating agent and the base. - Increase the equivalents of TBDMS-Cl and imidazole (e.g., to 1.5-2.0 equivalents each). - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). |
| Degradation of starting material | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize potential side reactions. |
| Difficult purification | - Use a non-polar solvent system for column chromatography (e.g., hexane/ethyl acetate gradient) to effectively separate the more non-polar protected product from the polar 6-gingerol. |
Issue 2: Low Yield or Incomplete Dess-Martin Periodinane (DMP) Oxidation
| Potential Cause | Recommended Solution |
| Decomposition of DMP reagent | - Use freshly opened or properly stored DMP. DMP is sensitive to moisture. - Consider using a buffered DMP to prevent acid-catalyzed side reactions. This can be achieved by adding a mild base like sodium bicarbonate to the reaction mixture.[1] |
| Insufficient reagent | - Increase the equivalents of DMP (typically 1.2-1.5 equivalents are used).[2] |
| Steric hindrance | - If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial, but monitor carefully for side product formation. |
| Difficult work-up | - Quench the reaction with a saturated solution of sodium thiosulfate (Na2S2O3) to reduce excess DMP and the iodinane byproduct, which facilitates purification.[2] |
Issue 3: Low Yield in the TBDMS Deprotection Step
| Potential Cause | Recommended Solution |
| Incomplete deprotection | - Increase the concentration of the deprotecting agent or the reaction time. - If using a fluoride source like TBAF, ensure it is not hydrated, as this can reduce its efficacy. |
| Side reactions with the ketone group | - Use mild acidic conditions (e.g., catalytic acetyl chloride in methanol or aqueous formic acid) which are often compatible with ketone functionalities.[3][4] - Avoid strongly basic or acidic conditions that could promote side reactions at the diketone moiety. |
| Product degradation | - Perform the deprotection at room temperature or below to minimize degradation of the this compound product. |
Issue 4: Difficulty in Purifying the Final this compound Product
| Potential Cause | Recommended Solution |
| Co-elution of side products | - Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexane is a good starting point. - Consider using a different stationary phase for chromatography if baseline separation is not achieved. |
| Presence of residual reagents or byproducts | - Ensure the work-up procedures for each step are thoroughly followed to remove as many impurities as possible before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general semi-synthetic route to produce this compound from 6-gingerol?
A1: The most commonly cited method involves a three-step process:
-
Protection: The secondary hydroxyl group of 6-gingerol is selectively protected using a silyl ether, typically tert-butyldimethylsilyl (TBDMS) ether.
-
Oxidation: The protected 6-gingerol is then oxidized to the corresponding ketone using an oxidizing agent like Dess-Martin Periodinane (DMP).
-
Deprotection: The TBDMS protecting group is removed to yield the final product, this compound.[5][6][7]
Q2: What are some common side products I should be aware of during the synthesis?
A2: Potential side products can include:
-
Dehydrozingerone: Can form under certain reaction conditions.
-
Unreacted starting material: From incomplete reactions in any of the steps.
-
Over-oxidized products: While less common with DMP, harsh oxidation conditions can lead to degradation.
-
Aldol condensation products: The diketone functionality of this compound can be susceptible to self-condensation under strongly acidic or basic conditions.
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
Q4: Are there any safety precautions I should take when working with Dess-Martin Periodinane (DMP)?
A4: Yes, DMP is potentially explosive, especially when heated or subjected to shock.[2] It is crucial to handle it with care and avoid heating it excessively. It is also an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn.
Experimental Protocols
Protocol 1: Semi-Synthesis of this compound from 6-Gingerol
This protocol is a general guideline. Optimization of reaction times, temperatures, and reagent quantities may be necessary.
Step 1: Protection of 6-Gingerol with TBDMS
-
Dissolve 6-gingerol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain TBDMS-protected 6-gingerol.
Step 2: Dess-Martin Oxidation to Protected this compound
-
Dissolve the TBDMS-protected 6-gingerol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2-1.5 eq) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC. The reaction is typically complete when the starting material spot is no longer visible.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude protected this compound can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Deprotection to Yield this compound
-
Dissolve the crude protected this compound (1.0 eq) in methanol.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Experimental Workflow
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 4. ace.as-pub.com [ace.as-pub.com]
- 5. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Purification of Gingerdione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Gingerdione.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Macerate the dried ginger powder in 95% ethanol for 24-48 hours.[1] Consider using other solvents like acetone or methanol, as ethanol has shown to be a superior extracting solvent due to its polarity. |
| Incomplete cell lysis. | Ensure the dried rhizomes are ground into a fine powder to maximize surface area for solvent penetration.[1] | |
| Thermal degradation during concentration. | Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[1] | |
| Low Purity of this compound after Column Chromatography | Co-elution with other structurally similar compounds (e.g., gingerols, shogaols). | Optimize the gradient elution system for silica gel chromatography. A gradient of n-hexane and ethyl acetate is commonly used.[1] |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the silica gel column. | |
| Improper packing of the column. | Ensure the silica gel column is packed uniformly to prevent channeling. | |
| Presence of Impurities in Final Product (HPLC Analysis) | Incomplete separation during preparative HPLC. | Optimize the mobile phase gradient. A common mobile phase is a gradient of methanol and water on a C18 reversed-phase column.[1] |
| Degradation of this compound during purification. | Maintain a pH between 4.0 and 5.0 in aqueous solutions to improve stability. Avoid high temperatures. | |
| Contamination from solvents or equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. | |
| Phase Separation Issues During Liquid-Liquid Partitioning | Formation of an emulsion. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Consider adding a small amount of brine to break the emulsion. |
| Inconsistent Retention Times in HPLC | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure accurate mixing. Degas the mobile phase to prevent bubble formation. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the initial extraction of this compound from ginger rhizomes?
A1: 95% ethanol is a commonly recommended solvent for the maceration of dried ginger powder to obtain the crude extract.[1]
Q2: How can I enrich the this compound concentration before chromatographic purification?
A2: After obtaining the crude ethanol extract, it should be suspended in distilled water and then subjected to sequential liquid-liquid partitioning. Partitioning with n-hexane will remove non-polar compounds, and a subsequent partitioning of the aqueous layer with dichloromethane will extract compounds of intermediate polarity, including dehydrogingerdiones.[1]
Q3: What type of chromatography is most effective for the large-scale purification of this compound?
A3: For initial purification, silica gel column chromatography is effective.[1] For achieving high purity on a large scale, high-speed counter-current chromatography (HSCCC) has been shown to be a powerful technique for separating gingerols and related compounds, yielding purities of over 99%.
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: Based on stability studies of related ginger compounds, aqueous solutions of this compound should be maintained at a pH between 4.0 and 5.0. It is also advisable to store purified this compound at low temperatures and protected from light to minimize degradation.
Q5: What analytical method is best for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 280 nm is the standard method for determining the purity of this compound and related compounds.[1]
Quantitative Data Summary
Table 1: Solubility of Dehydrothis compound in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
Table 2: Purity of Gingerols Achieved by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Purity |
| 6-Gingerol | 99.9% |
| 8-Gingerol | 99.9% |
| 10-Gingerol | 99.2% |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Preparation of Plant Material:
-
Obtain fresh rhizomes of Zingiber officinale.
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Slice the rhizomes into thin pieces and dry them in a convection oven or through lyophilization.
-
Grind the dried rhizomes into a fine powder.[1]
-
-
Solvent Extraction:
-
Macerate 100 g of the dried ginger powder in 1 L of 95% ethanol at room temperature for 24-48 hours with occasional stirring.[1]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.[1]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with n-hexane to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with dichloromethane to extract dehydrogingerdiones.[1]
-
Collect the dichloromethane fraction and concentrate it under reduced pressure to yield a dehydrothis compound-enriched fraction.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a gradient of n-hexane and ethyl acetate.
-
Load the concentrated dichloromethane fraction onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.[1]
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions to preparative HPLC.
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of methanol and water.[1]
-
Detection: UV detector at a wavelength of approximately 280 nm.[1]
-
Collect the peak corresponding to 12-dehydrothis compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Stability of Gingerdione under different pH and temperature conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gingerdione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability relate to other ginger compounds?
This compound is a phenolic compound found in ginger (Zingiber officinale). Its stability is intrinsically linked to the stability of other major ginger compounds like gingerols and shogaols, as they can interconvert under certain conditions.[1] Gingerols, shogaols, gingediols, and this compound may react to form one another, making the stability profile of any single compound complex.[1]
Q2: What are the primary factors that affect the stability of this compound and related compounds?
The main factors influencing the stability of ginger-derived phenolic compounds, including this compound, are pH and temperature.[1][2] High temperatures and acidic or alkaline conditions can lead to degradation and transformation of these compounds.[1][3] For instance, gingerols are known to be thermally labile and can dehydrate to form shogaols, a reaction that is accelerated by heat and low pH.[4][5]
Q3: At what pH is this compound expected to be most stable?
While specific data for this compound is limited, studies on related ginger compounds provide valuable insights. Aqueous solutions of ginger extracts, containing a mixture of these phenolics, demonstrate the best physical and chemical stability between pH 4.0 and 5.0.[1] The greatest stability for[6]-gingerol, a major ginger component, has been observed at pH 4.[4][5] It is reasonable to infer that this compound would exhibit similar stability in this pH range.
Q4: How does temperature impact the stability of this compound?
Elevated temperatures generally decrease the stability of ginger compounds. High temperatures can promote the degradation of gingerols and shogaols, with significant degradation of some gingerols occurring above 60°C.[4] For example,[6]-gingerol is relatively stable up to 37°C, but its degradation increases at higher temperatures.[7] The conversion of gingerols to shogaols is notably faster at higher temperatures.[3][4] It is anticipated that this compound would also exhibit reduced stability at elevated temperatures.
Troubleshooting Guides
Issue 1: Unexpected degradation of my this compound sample during an experiment.
-
Possible Cause 1: Inappropriate pH of the solvent or buffer.
-
Troubleshooting Step: Measure the pH of your experimental solution. If it is highly acidic or alkaline, it may be causing the degradation.
-
Recommendation: Whenever possible, maintain the pH of your solution between 4.0 and 5.0, as ginger extracts have shown greater stability in this range.[1]
-
-
Possible Cause 2: High experimental temperature.
-
Troubleshooting Step: Review your experimental protocol for any high-temperature steps.
-
Recommendation: Avoid exposing the sample to temperatures above 37°C for extended periods if stability is a concern.[7] If heating is necessary, consider minimizing the duration.
-
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: Assess if your experimental setup exposes the sample to air for prolonged periods, especially at elevated temperatures.
-
Recommendation: Consider using degassed solvents or performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 2: Variability in experimental results between batches of this compound.
-
Possible Cause 1: Inconsistent storage conditions.
-
Troubleshooting Step: Review your storage protocols for this compound samples.
-
Recommendation: Store this compound and related compounds in a cool, dark place. For long-term storage, refrigeration (4°C) or freezing (-20°C) in an airtight container is advisable.[6]
-
-
Possible Cause 2: Presence of impurities or degradation products from the start.
-
Troubleshooting Step: Analyze the purity of your this compound sample before starting the experiment using a suitable analytical method like HPLC.[2][8]
-
Recommendation: Use highly purified this compound for your experiments. If you are using a ginger extract, be aware that the composition can vary, and the ratio of gingerols to shogaols can be an indicator of freshness and processing conditions.[4]
-
Data on Stability of Related Ginger Compounds
The following tables summarize the stability data for gingerols, which can serve as a reference for understanding the potential stability of this compound.
Table 1: Effect of pH on the Stability of[6]-Gingerol
| pH | Temperature (°C) | Observation | Source |
| 1 | 37 - 100 | Degradation rates are pH-dependent; fastest reversible degradation at pH 1 and 100°C. | [4][5] |
| 4 | 37 - 100 | Greatest stability observed at this pH. | [4][5] |
| 7 | 37 - 100 | Less stable than at pH 4. | [4][5] |
| 2.64 - 8.70 | 25 | Better physical and chemical stability between pH 4.0 and 5.0. | [1] |
Table 2: Effect of Temperature on the Stability of Ginger Compounds
| Compound | Temperature (°C) | Observation | Source |
| [6]-Gingerol | > 60 | Degradation is favored. | [4] |
| [6]-Gingerol | 37 - 100 | Thermally labile; undergoes dehydration to form shogaols. | [4][5] |
| Gingerols | 90, 100, 120 | Rapid degradation and conversion to shogaols. | [3] |
| 1-dehydro-6-gingerdione | Steaming | Content increased by 375% compared to unprocessed ginger. | [7][9] |
Experimental Protocols
Protocol 1: General Chemical Stability Assay for this compound
This protocol is a general guideline for assessing the chemical stability of this compound under different pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM. Store at -20°C.[6]
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 1, 4, 7.4) to simulate various physiological and experimental conditions.[5][10]
-
Incubation:
-
Sample Quenching: Immediately stop the degradation reaction in the collected aliquots by adding ice-cold methanol.[10]
-
Analysis:
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Chemical Degradation Pathway of Gingerols
Caption: Interconversion and degradation pathways of gingerols.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the chemical stability of a compound.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. labstat.com [labstat.com]
- 9. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Gingerdione Solubility for In Vitro Success
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of Gingerdione for successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a bioactive compound found in ginger, recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. However, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions like cell culture media. This low solubility can cause the compound to precipitate, making it challenging to achieve accurate and reproducible concentrations for in vitro experiments, which can ultimately affect the validity of the results.
Q2: What are the recommended solvents for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound and other hydrophobic compounds.[1][2][3] It is a polar aprotic solvent capable of dissolving a broad range of nonpolar compounds. Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone can also be used to dissolve this compound.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for cell cultures?
The tolerance of cell lines to DMSO can differ. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. For more sensitive cell lines, including primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to determine the specific effect of the DMSO concentration on your cell line.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
Precipitation upon addition to aqueous media is a frequent issue with hydrophobic compounds like this compound. To prevent this, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then use a stepwise dilution method in pre-warmed media with vigorous mixing. Detailed protocols for this are provided in the Troubleshooting Guide below.
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using organic solvents?
Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule can significantly increase its solubility in water.
-
Nanoparticle Formulation: Loading this compound into nanoparticles, such as those made from PLGA or lipids, can improve its dispersion and solubility in aqueous media.
-
Solid Dispersions: Dispersing this compound within a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution rate.
Troubleshooting Guide
Issue: this compound Precipitates in Cell Culture Media
Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when introduced into an aqueous environment.
Solution:
-
High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Stepwise Dilution:
-
Warm your cell culture medium to 37°C.
-
Add the DMSO stock solution to a small volume of the pre-warmed medium while vortexing or pipetting vigorously to ensure rapid and thorough mixing.
-
Further dilute this intermediate solution to the final desired concentration in the rest of the pre-warmed media.
-
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| 1-Dehydro-6-gingerdione | DMSO | Soluble (Commercially available as 10 mM solution)[3] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[1][3] | |
| Water | Practically insoluble[4] | |
| 6-Gingerol | DMSO | ~25 mg/mL[5] |
| Ethanol | ~30 mg/mL[5] | |
| Dimethyl formamide (DMF) | ~30 mg/mL[5] | |
| PBS (pH 7.2) | ~1 mg/mL[5] | |
| 6-Shogaol | DMSO | ~20 mg/mL[6] |
| Dimethyl formamide (DMF) | ~20 mg/mL[6] | |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL[6] | |
| Water | 21.39 ± 2.53 µg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare a 10 µM Working Solution (0.1% final DMSO concentration):
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.
-
Continue to mix gently for 30 seconds to ensure even dispersion.
-
Visually inspect the solution for any signs of precipitation before use.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from 6-Shogaol protocol)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Centrifuge
-
Lyophilizer
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM.
-
Add this organic phase dropwise to an aqueous PVA solution while sonicating on ice to form an oil-in-water emulsion.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation.
-
Recover the nanoparticles by centrifugation (e.g., 15,000 rpm for 15 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
Prepare an aqueous solution of β-CD or HP-β-CD.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Collect the resulting precipitate (the inclusion complex) by filtration.
-
Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Dry the complex under vacuum.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for preparing this compound for in vitro studies.
References
- 1. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]
- 2. 1-Dehydro-6-gingerdione supplier | CAS No :76060-35-0 | AOBIOUS [aobious.com]
- 3. 1-Dehydro-6-gingerdione | CAS:76060-35-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Showing Compound 1-Dehydro-[6]-gingerdione (FDB001892) - FooDB [foodb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhanced Oral Bioavailability, Anti-Tumor Activity and Hepatoprotective Effect of 6-Shogaol Loaded in a Type of Novel Micelles of Polyethylene Glycol and Linoleic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Gingerdione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low bioactivity of synthetic gingerdione.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the low bioactivity of my synthetic this compound?
A1: Discrepancies in bioactivity between synthetic and naturally-derived compounds are a common challenge. Several factors can contribute to lower-than-expected activity of your synthetic this compound:
-
Purity of the Synthetic Compound: Impurities from the synthesis process, such as residual solvents or unreacted starting materials, can interfere with biological assays or reduce the effective concentration of the active compound.[1]
-
Structural and Stereochemical Integrity: The synthetic route may have produced a structurally related analog or a different stereoisomer with lower biological activity.
-
Compound Stability and Degradation: this compound, like other ginger-derived compounds such as gingerols, can be sensitive to pH, temperature, and light.[1][2][3] Improper storage or handling can lead to degradation and a loss of activity.
-
Compound Aggregation: As a hydrophobic molecule, this compound may form aggregates in the aqueous buffers used for biological assays.[4] These aggregates can lead to inaccurate results and reduced bioavailability in in-vitro models.
-
Assay-Specific Issues: Problems with the experimental setup, such as unhealthy cell lines, incorrect reagent concentrations, or assay artifacts, can also lead to observations of low bioactivity.[5]
Q2: How can I confirm the identity and purity of my synthetic this compound?
A2: Before conducting extensive biological assays, it is crucial to verify the chemical structure and purity of your synthetic compound.
Recommended Actions:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the percentage purity of your compound by integrating the peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of your synthetic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Re-analyze the 1H and 13C NMR data and compare it with published spectra for this compound to ensure the correct structure.[4]
Q3: What should I do if I suspect my synthetic this compound is degrading?
A3: Improper storage and handling can lead to the degradation of this compound.[1]
Recommended Actions:
-
Assess Storage Conditions: Ensure your compound is stored under appropriate conditions, protected from light and at a low temperature.[1]
-
Forced Degradation Study: To understand the stability of your compound, subject a small amount to stress conditions such as heat, light, and acidic or basic pH. Analyze the resulting material by HPLC or LC-MS to identify potential degradation products.[1] Gingerols, which are structurally related to gingerdiones, are known to be unstable at temperatures of 60°C and above.[3]
Q4: How can I determine if my synthetic this compound is aggregating in the assay buffer?
A4: Compound aggregation is a frequent source of misleading assay results.[4]
Recommended Actions:
-
Visual Inspection: Check for any visible precipitation in the assay wells.[5]
-
Include a Non-ionic Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 to the assay buffer can help prevent aggregation.[4]
-
Dynamic Light Scattering (DLS): This technique directly measures the size of particles in your solution. The presence of particles larger than 100 nm can indicate aggregation. A significant reduction in particle size after adding a detergent can confirm aggregation issues.[4]
Q5: My compound is pure, stable, and not aggregating, but the bioactivity is still low. What should I check in my experimental setup?
A5: If you have ruled out issues with the compound itself, the problem may lie within the bioassay.
Recommended Actions:
-
Check Cell Line Health: Ensure the cell lines used are healthy, within a low passage number, and free from contamination.[1]
-
Validate Reagents and Controls: Confirm that all assay reagents are of high quality and that positive and negative controls are performing as expected. A poor separation between controls can indicate systemic assay issues.[5]
-
Review Assay Protocol: Double-check all parameters of your assay protocol, including the concentrations of this compound used, incubation times, and cell seeding densities.[1][5]
Data Presentation
Table 1: Bioactivity of this compound and Related Compounds
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| 1-Dehydro-[6]-gingerdione (D10G) | NO Production Inhibition | LPS-activated RAW 264.7 macrophages | 13 µM | [7] |
| 1-Dehydro-[6]-gingerdione (D10G) | PGE2 Production Inhibition | LPS-activated RAW 264.7 macrophages | 9 µM | [7] |
| 1-Dehydro-[8]-gingerdione | Cytotoxicity (MTT Assay) | MDA-MB-231 Breast Cancer Cells | ~60 µM (at 24h) | [9] |
| 1-Dehydro-[8]-gingerdione | Histone Deacetylase Inhibition | HeLa Nuclear Extract | 42 µM | [10] |
| 1-Dehydro-[8]-gingerdione | NO Synthesis Inhibition | Activated Macrophages | 5.80 ± 1.27 µM to 25.06 ± 4.86 µM | [11] |
Mandatory Visualizations
Caption: Troubleshooting workflow for low bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
Optimization of extraction parameters for maximizing Gingerdione content
Welcome to the technical support center for the optimization of extraction parameters to maximize Gingerdione content. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are Gingerdiones and why are they of interest?
Gingerdiones are a class of phenolic compounds found in ginger (Zingiber officinale). They are structurally related to other well-known ginger compounds like gingerols and shogaols. Research has indicated their potential biological activities, making them compounds of interest for pharmaceutical and nutraceutical applications.
Q2: Which type of ginger material is best for extracting specific Gingerdiones?
The choice of starting material is critical and depends on the target this compound:
-
For 8-gingerdione: Fresh ginger rhizome is recommended as this compound has been reported to be exclusively present in fresh ginger extract.[1]
-
For 1-dehydro-6-gingerdione: Processed ginger, specifically steamed ginger, has been shown to significantly increase the content of 1-dehydro-6-gingerdione by as much as 375% compared to unprocessed ginger.[1]
Q3: What is the most effective solvent for this compound extraction?
While specific studies exhaustively comparing solvents for maximizing this compound yield are limited, data from general ginger extraction studies can provide guidance. The polarity of the solvent is a key factor. Ethanol has been shown to be an effective solvent for extracting a broad range of phenolic compounds from ginger. For general guidance on solvent selection for ginger compounds, please refer to the data in Table 1.
Q4: How do temperature and time affect this compound extraction?
Temperature and extraction time are critical parameters that can influence the yield and profile of Gingerdiones.
-
Thermal Processing: As noted, steaming can dramatically increase the yield of 1-dehydro-6-gingerdione.[1] This suggests that thermal conversion from precursor compounds may be a key factor for certain Gingerdiones.
-
Extraction Temperature: High temperatures can lead to the degradation of some phenolic compounds in ginger. Therefore, a balance must be struck between enhancing extraction efficiency and preventing degradation.
Q5: How can I quantify the this compound content in my extracts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is the most reliable method for the accurate quantification of Gingerdiones.[2] HPLC with a Diode-Array Detector (DAD) can also be used, but MS detection provides higher specificity and sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of 8-gingerdione | Use of dried ginger powder. | Switch to fresh ginger rhizome as the starting material. 8-gingerdione is reported to be present only in fresh ginger extracts.[1] |
| Low yield of 1-dehydro-6-gingerdione | Insufficient thermal processing of the ginger. | Implement a steaming step prior to extraction. Steaming has been shown to significantly increase the content of this compound.[1] |
| Overall low yield of Gingerdiones | Suboptimal solvent choice. | Experiment with solvents of varying polarities. Ethanol and methanol are generally effective for extracting phenolic compounds from ginger. Refer to Table 1 for a comparison of solvent efficiencies for general ginger extractables. |
| Inefficient extraction method. | Consider alternative extraction techniques. While conventional methods like Soxhlet can be effective, modern techniques like ultrasound-assisted or microwave-assisted extraction may offer improved efficiency and reduced extraction times. | |
| Degradation of target compounds | Excessive heat during extraction or sample preparation. | Optimize the extraction temperature and duration. For thermally sensitive compounds, consider using non-thermal extraction methods or lower temperatures for shorter periods. |
| Poor peak resolution in HPLC analysis | Inappropriate mobile phase or column. | Develop and validate your HPLC method. A C18 column with a gradient elution using acetonitrile and water is a common starting point for separating ginger compounds.[2] |
Data Presentation
Table 1: Comparison of Solvents for Overall Ginger Extraction Yield
| Solvent | Extraction Method | Temperature (°C) | Duration (h) | Yield (%) | Reference |
| Water | Soxhlet | 100 | 6 | 17.93 | [3] |
| Ethanol | Soxhlet | 78 | 6 | 17.70 | [3] |
| Ethyl Acetate | Soxhlet | 77 | 6 | 8.28 | [3] |
| Hexane | Soxhlet | 69 | 6 | 4.82 | [3] |
Note: This table reflects the overall extraction yield from ginger and not specifically the this compound content. However, it provides a useful starting point for solvent selection.
Table 2: Effect of Steaming on 1-dehydro-6-gingerdione Content
| Ginger Material | 1-dehydro-6-gingerdione Content (%) | Reference |
| Unprocessed Ginger | 0.04 | [1] |
| Steamed Ginger | 0.19 | [1] |
Experimental Protocols
Protocol 1: Extraction of 8-gingerdione from Fresh Ginger
-
Sample Preparation: Obtain fresh ginger rhizomes, wash them thoroughly, and chop them into small pieces.
-
Extraction:
-
Place 50 g of the fresh ginger pieces into a flask.
-
Add 500 mL of 95% ethanol.
-
Macerate at room temperature for 24 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in methanol.
-
Analyze by HPLC-MS/MS for the quantification of 8-gingerdione.
-
Protocol 2: Extraction of 1-dehydro-6-gingerdione from Steamed Ginger
-
Sample Preparation:
-
Wash fresh ginger rhizomes and slice them.
-
Steam the ginger slices at 100°C for 60 minutes.
-
Dry the steamed ginger slices in an oven at 60°C until a constant weight is achieved.
-
Grind the dried, steamed ginger into a fine powder.
-
-
Extraction:
-
Perform a Soxhlet extraction on 20 g of the ginger powder with 200 mL of ethanol for 6 hours.
-
-
Filtration and Concentration:
-
Cool the extract to room temperature.
-
Filter and concentrate the extract using a rotary evaporator.
-
-
Quantification:
-
Prepare the sample in methanol and analyze using HPLC-MS/MS.
-
Visualizations
Caption: Comparative workflow for the extraction of different Gingerdiones.
Caption: Key parameters influencing this compound extraction outcomes.
References
Technical Support Center: Purity Assessment of Gingerdione Standards
Welcome to the technical support center for the purity assessment of commercially available gingerdione standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for validating the quality of this compound standards in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of a this compound standard?
A1: The most common and reliable methods for determining the purity of this compound standards are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is used for quantification and to determine the presence of impurities by peak area percentage.[4][5] LC-MS provides molecular weight confirmation and can help in the tentative identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][6][7] NMR spectroscopy (both ¹H and ¹³C) is a powerful tool for structural confirmation and can detect impurities that are structurally different from this compound.[8][9][10]
Q2: My HPLC chromatogram shows multiple peaks for a new this compound standard. What could be the cause?
A2: Several factors could lead to multiple peaks in your chromatogram:
-
Presence of Impurities: The standard may contain related compounds such as[11]-shogaol,[11]-paradol, or degradation products.[8] Isomers like 6-dehydro-gingerols and 6-hydroxy-shogaols can also have the same molecular mass as this compound, making them potential co-eluting impurities.[1]
-
Tautomerism: this compound, being a β-diketone, can exist in keto-enol tautomeric forms. Depending on the solvent, pH, and temperature, these forms can sometimes be separated by HPLC, leading to peak broadening or the appearance of multiple peaks. One commercial supplier notes their standard is a mixture of tautomeric isomers.[]
-
Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting.
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric, or split peaks.
-
Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to heat, light, or incompatible solvents).
Q3: How can I identify the unknown peaks in my this compound sample?
A3: The most effective method for identifying unknown peaks is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By analyzing the mass-to-charge ratio (m/z) and the fragmentation pattern of each peak, you can deduce the molecular weight and structural elements of the impurities.[1][13] For instance, gingerols and shogaols have characteristic fragmentation patterns, such as the neutral loss of 194 u for gingerols and 136 u for shogaols in negative ion mode.[1] If available, comparison with certified reference standards of potential impurities is the definitive way to confirm their identity.
Q4: What are the expected spectral data for pure[11]-Gingerdione?
A4: Based on available literature, the following spectral data can be expected for[11]-Gingerdione and related structures.
-
Mass Spectrometry (MS): The molecular formula for[11]-Gingerdione is C17H24O4, with a molecular weight of 292.3 g/mol .[] In negative ion mode ESI-MS, you would expect to see a deprotonated molecule [M-H]⁻ at m/z 347 for 10-gingerdione, indicating that for[11]-gingerdione (C17H24O4), the expected [M-H]⁻ ion would be at m/z 291.3.[1]
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides characteristic signals for the different protons in the molecule. While a specific spectrum for a commercial standard is not provided in the search results, literature on related compounds like 1-dehydro-6-gingerdione shows signals corresponding to the aromatic ring (around δ 6.9-7.1 ppm), the methoxy group (around δ 3.9 ppm), and the aliphatic side chain.[8]
-
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show distinct signals for the carbonyl carbons of the diketone, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic side chain.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purity analysis of this compound standards.
Guide 1: Unexpected Chromatographic Profile in HPLC
| Observed Problem | Potential Cause | Recommended Action |
| Multiple unexpected peaks | 1. Contaminated standard or solvent. 2. On-column degradation. 3. Presence of isomers or related impurities.[1] | 1. Prepare a fresh sample with new HPLC-grade solvent. Run a solvent blank. 2. Use a milder mobile phase or lower column temperature. 3. Use LC-MS to investigate the m/z of the impurity peaks. |
| Broad or split peaks | 1. Keto-enol tautomerism.[] 2. Column overload. 3. Incompatible injection solvent. | 1. Modify mobile phase pH or temperature to favor one tautomer. 2. Dilute the sample and re-inject. 3. Dissolve the standard in the initial mobile phase. |
| No peak or very small peak | 1. Incorrect detector wavelength. 2. Standard degradation. 3. Injection error. | 1. Use a Diode Array Detector (DAD) to check the UV spectrum. A wavelength of ~280 nm is often used for gingerols.[14] 2. Prepare a fresh stock solution from the standard. 3. Check the autosampler and syringe for proper function. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected results during the HPLC analysis of a this compound standard.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Quantitative Data Summary
Users should always refer to the CoA provided by the supplier for batch-specific purity information. For independent verification, the experimental protocols below can be used. We recommend creating an internal comparison table as follows:
| Supplier | Lot Number | Stated Purity (CoA) | Method (CoA) | Measured Purity (HPLC) | Identified Impurities (LC-MS) |
| Supplier A | Lot-123 | 98.5% | HPLC | User Data | User Data |
| Supplier B | Lot-456 | >99.0% | qNMR | User Data | User Data |
| Supplier C | Lot-789 | 99.2% | HPLC | User Data | User Data |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for the reversed-phase HPLC analysis of this compound. The method may need optimization for your specific instrument and standard.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient can be used, for example, starting from 55% B to 100% B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[14]
-
Detection: 280 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in methanol or acetonitrile to a final concentration of approximately 1 mg/mL (stock solution).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow Diagram
The diagram below outlines the standard procedure for verifying the purity of a this compound standard.
Caption: Workflow for purity verification of this compound standards.
References
- 1. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identity determination and purity testing [chemcon.com]
- 4. HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utm.mx [utm.mx]
- 6. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Preventing degradation of Gingerdione during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Gingerdione during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other compounds in ginger?
This compound is a phenolic compound found in ginger (Zingiber officinale). It is structurally related to other well-known ginger compounds like gingerols and shogaols. Gingerols, the major pungent components in fresh ginger, are thermally unstable and can degrade into other compounds.[1] For instance, gingerols can dehydrate to form the corresponding shogaols, particularly during storage or under thermal processing.[1][2] this compound itself can be formed from the degradation of gingerols.[2] Specifically, compounds like 1-dehydro-[3]-gingerdione and[3]-gingerdione have been isolated from ginger.[1][2]
Q2: What are the primary factors that cause the degradation of this compound and its precursors?
The stability of this compound and related ginger compounds is primarily influenced by three main factors:
-
Temperature: High temperatures significantly accelerate degradation. Thermal processing is known to convert gingerols into shogaols.[1][4] While some ginger phenolics show stability at physiological temperatures (37°C) for short periods, elevated temperatures, especially prolonged exposure, can lead to the degradation and polymerization of these compounds.[3][4]
-
pH: The pH of the solution is a critical factor. Gingerols, the precursors to this compound, are most stable in slightly acidic conditions (around pH 4.0).[3] They are more stable in acidic media than in alkaline media.[3][5] Very low pH values (e.g., 1-3.6) combined with high temperatures can facilitate the rapid dehydration of gingerols to shogaols.[3]
-
Storage Container and Atmosphere: The type of storage container can impact stability. A study demonstrated that storing dry ginger rhizome in a sealed glass container led to significantly less degradation of 6-gingerol over six months compared to storage in an unsealed glass or plastic container.[6] This suggests that exposure to air (oxidation) and moisture can contribute to degradation.
Q3: What are the common degradation products of this compound's precursors?
The primary degradation pathway for gingerols, which are precursors to this compound, involves dehydration to form shogaols.[1][4] Another degradation product of gingerols is zingerone.[2] These transformations can occur during long-term storage or thermal processing.[4] Therefore, when working with this compound, it is crucial to also monitor for the presence of these related compounds, as their relative ratios can indicate the integrity of the sample.
Q4: How might the degradation of this compound and related compounds affect their biological activity?
Degradation can significantly alter biological effects, as different ginger compounds possess distinct pharmacological profiles. For example, shogaols have been shown to have stronger anti-inflammatory and anti-carcinogenic effects than their precursor gingerols.[2] Specifically, 1-dehydro-6-gingerdione has been found to exert anticancer effects by promoting the ferroptosis signaling pathway.[7][8] Another derivative, 1-dehydro-[9]-gingerdione, acts as an anti-inflammatory agent by inhibiting IKKβ activity, which in turn suppresses the NF-κB signaling pathway.[10] The degradation of these specific molecules would lead to a loss of their targeted therapeutic potential.
Troubleshooting Guide
Issue: Inconsistent experimental results or a suspected loss of compound activity.
-
Possible Cause: This is often the first sign of compound degradation. Inconsistent results between experiments or a gradual decrease in the observed biological effect can point to the breakdown of your this compound stock.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that both solid compound and stock solutions are stored according to the recommended conditions (see table below).
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid compound. It is recommended to prepare only the volume needed for the immediate experiment to minimize storage time in solution.
-
Aliquot Stocks: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store stock solutions in small, single-use aliquots.
-
Analytical Verification: If problems persist, verify the integrity and concentration of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[5][6] Compare the chromatogram of your sample to a reference standard.
-
Data and Protocols
Table 1: Summary of Stability Data for Ginger Compounds
| Compound/Matrix | Condition | Stability/Half-Life | Source |
| Ginger Phenolics | Simulated Gastric Fluid (SGF) | Stable for 1 hour | [11] |
| Simulated Intestinal Fluid (SIF) | Stable for 2 hours | [11] | |
| Mouse Plasma (37°C) | Stable (>60 min half-life) | [11] | |
| Liver Microsomes (Mouse, Rat, Dog, Human) | Metabolically unstable (<30 min half-life for 8G & 6S) | [11] | |
| [3]-Gingerol | Aqueous Solution (pH 4.0, 37°C) | Maximum stability observed | [3] |
| Aqueous Solution (pH 1.0, 100°C) | Rapid reversible degradation to[3]-shogaol | [1][12] | |
| Dry Ginger Rhizome | Sealed Glass Container (6 months) | Significantly lower degradation | [6] |
| Unsealed Glass/Plastic Container (6 months) | Significant degradation of 6-gingerol | [6] |
Experimental Protocol: Recommended Storage of this compound
1. Solid Compound Storage:
-
Container: Store solid 1-Dehydro-6-gingerdione in a tightly sealed, amber glass vial to protect from light and moisture.
-
Atmosphere: For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Temperature: Store at -20°C or below.
-
Environment: Keep in a desiccator to prevent moisture absorption.
2. Stock Solution Storage:
-
Solvent Selection: 1-Dehydro-6-gingerdione is soluble in solvents such as DMSO, Ethyl Acetate, Chloroform, and Acetone.[13][14] For biological experiments, sterile-filtered DMSO is commonly used.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Gently warm or vortex if necessary to ensure complete dissolution.
-
Aliquoting: Immediately after preparation, dispense the stock solution into single-use, low-retention polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.
-
Temperature: Store aliquots at -80°C for long-term stability. For short-term storage (a few days), -20°C may be acceptable, but should be validated.
-
Handling: When using an aliquot, thaw it quickly and keep it on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.
Experimental Protocol: HPLC Method for Stability Assessment
This protocol provides a general methodology for assessing the stability of this compound using HPLC. Specific parameters may need to be optimized for your equipment and specific this compound derivative.
-
Objective: To quantify the concentration of this compound over time under specific storage conditions.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[5][15]
-
Mobile Phase: A common mobile phase is a gradient of methanol and water.[5] For example, a starting condition of 60:40 (v/v) methanol:water.
-
Procedure:
-
Prepare a standard curve using a high-purity this compound reference standard at several known concentrations.
-
Prepare your this compound sample under the desired conditions (e.g., in a specific buffer at a specific temperature).
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Inject the sample and standards into the HPLC system.
-
Monitor the chromatogram at an appropriate wavelength (e.g., 280 nm).
-
Calculate the peak area of this compound in your samples.
-
Determine the concentration of this compound at each time point by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathways of gingerol precursors.
Caption: Experimental workflow for assessing this compound stability.
Caption: Inhibition of the NF-κB pathway by 1-dehydro-[9]-gingerdione.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Storage Conditions Influence the Quality of Ginger - A Stability Study Inspired by Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption, Metabolic Stability, and Pharmacokinetics of Ginger Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Dehydro-6-gingerdione | CAS:76060-35-0 | Manufacturer ChemFaces [chemfaces.com]
- 14. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]
- 15. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Gingerdione in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with gingerdione.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal models after oral administration. What are the primary reasons for this?
A1: Low oral bioavailability is a significant challenge for pungent ginger compounds like this compound. The primary reasons are:
-
Poor Aqueous Solubility : this compound is a lipophilic compound with low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption. Compounds with low solubility often exhibit dissolution rate-limited absorption.
-
Extensive First-Pass Metabolism : Like other ginger phenolics, this compound undergoes rapid and extensive metabolism in the liver and intestinal wall after absorption. The primary metabolic pathway is glucuronide conjugation (Phase II metabolism), which converts the active compound into more water-soluble and easily excretable metabolites. This process significantly reduces the amount of unchanged, active this compound reaching systemic circulation. Studies on related ginger compounds have shown that after oral administration, they are predominantly present in plasma as glucuronide and sulfate conjugates, with very low levels of the free, parent compound detected.[1][2][3]
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. The most common and effective approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS) : These systems are highly effective for lipophilic drugs.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS) : SMEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid.[4][5] This pre-dissolved state bypasses the dissolution step, enhances absorption, and can promote lymphatic transport, partially avoiding first-pass metabolism.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) : These are colloidal carriers made from solid lipids.[6] They can encapsulate the drug, protect it from degradation in the GI tract, and improve its uptake.[6][7] The small particle size provides a large surface area for absorption.[6]
-
-
Polymeric Nanoparticles : Encapsulating this compound in biodegradable polymers (e.g., PLGA) can improve its stability, solubility, and provide controlled release. Surface modifications can further target specific tissues.
Q3: Is there any data on the bioavailability of gingerdiones?
A3: Direct in vivo pharmacokinetic data specifically for this compound is limited in publicly available literature. However, in vitro studies provide insights into its potential bioavailability. An in vitro digestion model demonstrated that the bioavailability of 8-gingerdione and 10-gingerdione is influenced by diet, with a high-fiber diet showing the highest potential for absorption.[8]
For comparison, pharmacokinetic parameters of other major ginger compounds from in vivo studies are presented below. These compounds share structural similarities and metabolic pathways with this compound and thus can serve as a useful reference.
Table 1: In Vitro Bioavailability of Gingerdiones in a Simulated Digestion Model [8]
| Compound | Diet Type | Bioavailability (%) |
| 8-Gingerdione | High-Fiber | 21.4% |
| Basic | 5.3% | |
| 10-Gingerdione | High-Fiber | 21.0% |
| Basic | 1.0% |
Table 2: Pharmacokinetic Parameters of Major Ginger Phenols in Humans After Oral Administration of 2.0g Ginger Extract (Values are for Metabolite Conjugates) [1][2][3]
| Compound | Cmax (µg/mL) | Tmax (min) | t½ (hr) |
| 6-Gingerol | 0.85 ± 0.43 | 65.6 ± 44.4 | < 2 |
| 8-Gingerol | 0.23 ± 0.16 | 73.1 ± 29.4 | < 2 |
| 10-Gingerol | 0.53 ± 0.40 | 75.0 ± 27.8 | < 2 |
| 6-Shogaol | 0.15 ± 0.12 | 65.6 ± 22.6 | < 2 |
Note: Free compounds were generally undetectable. Data represents mean ± standard error for glucuronide and sulfate conjugates.
Troubleshooting Guides
Issue 1: Inconsistent particle size or high Polydispersity Index (PDI) in our Solid Lipid Nanoparticle (SLN) formulation.
-
Possible Cause 1: Inefficient Homogenization. The energy input during homogenization is critical for reducing particle size.
-
Solution : Increase the homogenization speed or duration. For high-pressure homogenization, increase the number of cycles or the pressure. For ultrasonication, ensure the probe is properly submerged and increase the sonication time or amplitude.
-
-
Possible Cause 2: Inappropriate Surfactant/Co-surfactant Concentration. The amount of surfactant is crucial for stabilizing the newly formed nanoparticles and preventing aggregation.[7]
-
Solution : Optimize the lipid-to-surfactant ratio. Perform a titration experiment with varying surfactant concentrations (e.g., 0.5% to 5% w/w) to find the optimal concentration that yields the smallest and most uniform particle size.[6]
-
-
Possible Cause 3: Lipid Matrix Properties. The viscosity of the molten lipid can affect the efficiency of particle size reduction.[6]
-
Solution : Ensure the homogenization temperature is well above the melting point of the solid lipid to reduce viscosity. If problems persist, consider blending with a liquid lipid to create a Nanostructured Lipid Carrier (NLC), which can result in a less ordered crystal structure and smaller particle size.
-
Issue 2: Low drug encapsulation efficiency (<70%) in our nanoformulation.
-
Possible Cause 1: Drug Partitioning into the External Phase. this compound is lipophilic, but it may still partition into the aqueous external phase during formulation, especially if high concentrations of surfactants are used which can form micelles.
-
Solution : Prepare the nanoformulation by dispersing the hot, drug-loaded lipid phase into a cold aqueous phase. The rapid cooling and solidification of the lipid can "trap" the drug inside before it has a chance to leak out. This is a key step in the microemulsion technique for SLN preparation.[7]
-
-
Possible Cause 2: Poor Drug Solubility in the Lipid Matrix. The amount of this compound that can be loaded is limited by its solubility in the molten lipid.
-
Solution : Screen various solid lipids (e.g., stearic acid, glyceryl monostearate, Compritol®) to find one with the highest solubilizing capacity for this compound. Ensure the drug is fully dissolved in the lipid melt before emulsification.
-
-
Possible Cause 3: Drug Expulsion During Storage. Polymorphic transitions of the lipid matrix from a less ordered to a more perfect crystal lattice upon storage can lead to the expulsion of the encapsulated drug.
-
Solution : This is a known issue with SLNs. Using a blend of lipids (creating NLCs) can disrupt the crystal lattice, creating more imperfections that can accommodate the drug and improve long-term stability.[6]
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from methodologies for preparing SLNs with ginger extracts.[7]
-
Preparation of Lipid Phase :
-
Weigh a precise amount of a solid lipid (e.g., stearic acid). Heat it to 5-10°C above its melting point (approx. 75-80°C for stearic acid) under constant stirring until a clear, homogenous melt is formed.
-
Dissolve a pre-weighed amount of this compound into the molten lipid. Stir until fully dissolved.
-
-
Preparation of Aqueous Phase :
-
In a separate beaker, prepare the aqueous phase consisting of a surfactant (e.g., Cremophor RH 40) and a co-surfactant (e.g., ethanol) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Microemulsion :
-
Add the hot aqueous phase to the hot lipid phase dropwise under vigorous stirring (e.g., 1000 rpm). Continue stirring for 15-30 minutes to form a clear, hot microemulsion.
-
-
Formation of Nanoparticles :
-
Rapidly disperse the hot microemulsion into cold water (2-4°C) at a volume ratio of approximately 1:10 (microemulsion:cold water) under high-speed stirring.
-
The rapid cooling causes the lipid to precipitate, forming solid nanoparticles that encapsulate the this compound.
-
-
Characterization :
-
Measure the mean particle size, Polydispersity Index (PDI), and Zeta potential using Dynamic Light Scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using a validated HPLC method.
-
Protocol 2: Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is based on general SMEDDS formulation development.[5][9][10][11]
-
Component Screening :
-
Oil Phase : Determine the solubility of this compound in various oils (e.g., ethyl oleate, Capryol 90, Labrafil M 1944 CS). Select the oil with the highest solubility.
-
Surfactant/Co-surfactant Screening : Screen various surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol P, 1,2-propanediol) for their ability to emulsify the selected oil phase. The best systems will form clear, stable microemulsions upon dilution with water.
-
-
Construction of Pseudo-Ternary Phase Diagram :
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. For each mixture, titrate with water and observe the point at which the mixture becomes turbid.
-
Plot the results on a ternary phase diagram to identify the region where a stable microemulsion forms. This region represents the optimal ratios for the SMEDDS formulation.
-
-
Preparation of this compound-SMEDDS :
-
Select a ratio from the stable microemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound and mix thoroughly using a vortex mixer and gentle warming (e.g., 40°C) until the drug is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization :
-
Self-Emulsification Test : Add a small amount of the SMEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. Observe the rate of emulsification and the final appearance (clarity) of the microemulsion.
-
Droplet Size Analysis : Dilute the SMEDDS in water and measure the droplet size and PDI using DLS.
-
Thermodynamic Stability : Centrifuge the formulation and subject it to freeze-thaw cycles to ensure it does not undergo phase separation.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by 1-Dehydro-[12]-Gingerdione.[12][13][14]
Experimental Workflow
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
References
- 1. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-microemulsifying drug-delivery system for improved oral bioavailability of 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol: preparation and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Diet on the Bioavailability of Active Components from Zingiber officinale Using an In Vitro Digestion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Gingerdione's antioxidant capacity against known standards
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacity of 1-dehydro-[1]-gingerdione, a key bioactive compound found in ginger, demonstrates its potent free-radical scavenging properties when compared against established antioxidant standards such as Vitamin C and Trolox. This comparison guide provides researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to validate these findings.
The antioxidant activity of 1-dehydro-[1]-gingerdione has been rigorously evaluated using standardized in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assays. Studies indicate that 1-dehydro-[1]-gingerdione exhibits significant antioxidant potential.[1]
Comparative Antioxidant Capacity
The antioxidant efficacy of 1-dehydro-[1]-gingerdione is quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. While direct comparative studies providing IC50 values for 1-dehydro-[1]-gingerdione alongside standard antioxidants in the same experiment are limited, the available data on ginger extracts and related compounds provide a strong indication of its potency. For context, ginger extract has shown a DPPH scavenging potential (IC50 of 0.05±0.001 mg/mL) comparable to standards like Vitamin C (0.07±0.01 mg/mL) and Trolox (0.08±0.002 mg/mL).
| Compound | Assay | IC50 Value (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/g) |
| 1-dehydro-[1]-gingerdione | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available | |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 - 10 | Not applicable |
| ABTS | ~2 - 8 | Not applicable | |
| Trolox | DPPH | ~10 - 50 | 1.0 (by definition) |
| ABTS | ~5 - 15 | 1.0 (by definition) | |
| Butylated Hydroxytoluene (BHT) | DPPH | ~15 - 30 | Data not available |
Note: The IC50 and TEAC values for standard antioxidants are approximate ranges reported in scientific literature and can vary based on specific experimental conditions. Data for 1-dehydro-[1]-gingerdione requires further direct comparative studies for precise quantification.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to allow for replication and validation of the antioxidant capacity of 1-dehydro-[1]-gingerdione.
DPPH Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (1-dehydro-[1]-gingerdione)
-
Standard antioxidants (Vitamin C, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in methanol. Create a series of dilutions from the stock solution.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. A control is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (1-dehydro-[1]-gingerdione)
-
Standard antioxidant (Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and Trolox in a suitable solvent. Create a series of dilutions.
-
Reaction: Add 10 µL of each sample dilution to 1.0 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.
Antioxidant Signaling Pathway
The antioxidant effects of ginger and its bioactive compounds, including gingerdiones, are believed to be mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When exposed to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.
References
- 1. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of 1-dehydro-6-gingerdione and Hexahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two phytochemicals: 1-dehydro-6-gingerdione, a constituent of ginger, and hexahydrocurcumin, a metabolite of curcumin. The following sections detail their comparative efficacy based on available experimental data, outline the experimental protocols used in these studies, and visualize the key signaling pathways involved in their anti-inflammatory action.
Quantitative Data Summary
The following table summarizes the in-vitro anti-inflammatory effects of 1-dehydro-6-gingerdione and hexahydrocurcumin based on a key comparative study.
| Compound | Assay | Concentration | Key Finding | Reference |
| 1-dehydro-6-gingerdione | PGE₂ Inhibition in LPS-stimulated RAW 264.7 macrophages | Not specified | Attenuated LPS-elicited increase of prostaglandin E₂ (PGE₂) | [1] |
| iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 macrophages | Concentration-dependent | Significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins | [1] | |
| Hexahydrocurcumin | PGE₂ Inhibition in LPS-stimulated RAW 264.7 macrophages | 7µM | Did not attenuate LPS-elicited increase of prostaglandin E₂ (PGE₂) at this concentration | [1] |
| iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 macrophages | Not specified | No significant suppression of iNOS and COX-2 proteins was reported in the comparative study | [1] | |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | 12.5–100 μM | Potently inhibited overproduction of nitric oxide (NO) | [2] | |
| TNF-α and IL-6 Release in LPS-stimulated RAW 264.7 macrophages | 12.5–100 μM | Did not exhibit any marked inhibitory effects on the release of TNF-α and IL-6 | [2] |
Experimental Protocols
This section details the methodologies for the key in-vitro experiments cited in this guide.
In-vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then seeded in plates and pre-treated with various concentrations of 1-dehydro-6-gingerdione or hexahydrocurcumin for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Prostaglandin E₂ (PGE₂): After a defined incubation period with LPS and the test compounds (e.g., 24 hours), the cell culture supernatant is collected. The concentration of PGE₂ is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2 Expression: Following treatment, cells are lysed to extract total proteins. Protein concentrations are determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membranes are then blocked and incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
Nitric Oxide (NO) Assay: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Signaling Pathways
The anti-inflammatory effects of 1-dehydro-6-gingerdione and hexahydrocurcumin are mediated through the modulation of key inflammatory signaling pathways.
1-dehydro-6-gingerdione's Anti-inflammatory Signaling Pathway
1-dehydro-gingerdione and its related compounds have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[3][4] This pathway is a central regulator of the expression of pro-inflammatory genes.
References
- 1. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Gingerdiones: A Comparative Analysis of iNOS and COX-2 Suppression
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of various gingerdiones in modulating key inflammatory mediators. This document provides a detailed analysis of their capacity to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, supported by experimental data and methodologies.
Ginger (Zingiber officinale) has long been recognized for its medicinal properties, with its pungent constituents, known as gingerdiones, emerging as promising candidates for anti-inflammatory therapies. This guide delves into the scientific evidence surrounding the efficacy of different gingerdiones in inhibiting iNOS and COX-2, two key enzymes implicated in the inflammatory cascade. Elevated levels of iNOS produce excessive nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which mediate pain and inflammation. The suppression of these enzymes represents a critical target for the development of novel anti-inflammatory agents.
Comparative Efficacy of Gingerdiones and Related Compounds
The inhibitory effects of various ginger-derived compounds on iNOS and COX-2 expression and activity have been investigated in numerous studies. While direct comparative data for all gingerdione isoforms are not extensively available, existing research provides valuable insights into their relative potencies.
One key study investigated the effects of 1-dehydro-[1]-gingerdione (D10G) on lipopolysaccharide (LPS)-activated macrophages. D10G demonstrated a dose-dependent inhibition of iNOS promoter activity with an IC50 value of 12 µM and COX-2 promoter activity with an IC50 value of 14 µM[2]. This suppression of gene expression translated to a reduction in the production of their respective products, with D10G inhibiting NO production with an IC50 of 13 µM and prostaglandin E2 (PGE2) production with an IC50 of 9 µM[2].
For a broader context, the table below includes data for other pungent compounds found in ginger, such as gingerols and shogaols, which have been more extensively studied.
| Compound | Target | Assay | Cell Type/System | IC50 Value (µM) | Reference |
| 1-Dehydro-[1]-gingerdione | iNOS Promoter Activity | Luciferase Reporter Assay | LPS-activated RAW 264.7 | 12 | [2] |
| COX-2 Promoter Activity | Luciferase Reporter Assay | LPS-activated RAW 264.7 | 14 | [2] | |
| NO Production | Griess Assay | LPS-activated RAW 264.7 | 13 | [2] | |
| PGE2 Production | ELISA | LPS-activated RAW 264.7 | 9 | [2] | |
| [7]-Shogaol | COX-2 Inhibition | Intact Cell Assay | Not Specified | 8 | [8] |
| [9]-Shogaol | COX-2 Inhibition | Enzyme Assay | Purified Human COX-2 | 17.5 | [3] |
| [1]-Shogaol | COX-2 Inhibition | Enzyme Assay | Purified Human COX-2 | 7.5 | [3] |
| [1]-Gingerol | COX-2 Inhibition | Enzyme Assay | Purified Human COX-2 | 32 | [3] |
Signaling Pathways and Experimental Workflows
The suppressive effects of gingerdiones on iNOS and COX-2 expression are primarily mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Gingerdione Reduces Apoptotic Conditions in HepG2 Cells and Inhibits Inflammatory Cytokine Gene Expression in Alcoholic Liver Injured Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gingerdione and Curcumin in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of Gingerdione and curcumin, supported by experimental data from various studies. The information is presented to facilitate an understanding of their respective mechanisms of action and potential as therapeutic agents.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (and its derivatives) and curcumin in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast) | 71.13 | [1] |
| Ginger Extract | MCF-7 (Breast) | 9.68 mg/l | [2] |
| Ginger Extract | MDA-MB-231 (Breast) | 2.47 mg/l | [2] |
| Zingerone | MCF-7 (Breast) | 2.8 mM | [3] |
Table 2: IC50 Values of Curcumin in Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Reference |
| T47D (Breast) | 2.07 | [4] |
| MCF-7 (Breast) | 1.32 - 75 | [4][5] |
| MDA-MB-231 (Breast) | 11.32 - 25 | [4][5] |
| MDA-MB-468 (Breast) | 18.61 | [4] |
| HCT116 (Colon) | 10.26 - 13.31 | [6] |
| SW480 (Colon) | 10.26 - 13.31 | [6] |
| HT-29 (Colon) | 10.26 - 13.31 | [6] |
| A549 (Lung) | 11.2 | [5] |
| H1299 (Lung) | 6.03 | [5] |
| HeLa (Cervical) | 3.36 | [7] |
Comparative Efficacy and Mechanism of Action
Both this compound and curcumin exhibit anticancer properties through the modulation of various cellular processes, including cell cycle arrest and induction of apoptosis. However, the specific signaling pathways they target can differ.
This compound , a constituent of ginger, has been shown to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[8][9] Another derivative, 1-dehydro-6-gingerdione, has been found to induce a form of programmed cell death called ferroptosis in breast cancer cells.[1][10] Some ginger derivatives have also been shown to inhibit the NF-κB signaling pathway.[11][12]
Curcumin , the active compound in turmeric, has a broader and more extensively studied range of anticancer activities. It can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][13] Curcumin is known to modulate a multitude of signaling pathways implicated in cancer progression, including NF-κB, STAT3, PI3K/Akt, and MAPK pathways.[12][13][14][15][16] Depending on the cancer cell type, curcumin can induce cell cycle arrest at either the G1/S or G2/M phase.[4][11][17]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and curcumin in cancer cells.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Overview of signaling pathways modulated by Curcumin.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or curcumin for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
Protocol for Suspension Cells:
-
Plate cells in a 96-well plate at a density of 20,000-50,000 cells/well.
-
Treat the cells with various concentrations of the compounds for the desired time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a detergent reagent (e.g., 20% SDS in 50% DMF) to each well and incubate overnight at 37°C to lyse the cells and dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[14]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Culture and treat cells with this compound or curcumin for the specified duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4][13][15]
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with this compound or curcumin, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the protein expression levels.[8][16]
Experimental Workflow Diagram
Caption: General experimental workflow for comparing anticancer compounds.
References
- 1. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current evidence and future direction on evaluating the anticancer effects of curcumin, gingerols, and shogaols in cervical cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin in combined cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of curcumin and its analogs with other bioactive compounds: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Curcumin-Based Combination Nanomedicines for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin Combination Chemotherapy: The Implication and Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. jptcp.com [jptcp.com]
- 13. Synergistic Anti-Inflammatory Activity of Ginger and Turmeric Extracts in Inhibiting Lipopolysaccharide and Interferon-γ-Induced Proinflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative cytotoxicity and ROS generation by curcumin and tetrahydrocurcumin following visible-light irradiation or treatment with horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
Gingerdione: A Preclinical Contender in Cancer and Inflammation Therapeutics
A Comparative Analysis of the Therapeutic Potential of Gingerdione in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.
This compound, a bioactive compound derived from ginger, is emerging as a promising therapeutic agent in preclinical studies, demonstrating notable anti-cancer and anti-inflammatory properties. This guide provides an objective comparison of this compound's performance against established alternatives in preclinical settings, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Anti-Cancer Potential: this compound vs. Standard Chemotherapeutics
Recent preclinical investigations have highlighted the cytotoxic effects of 1-Dehydro-6-Gingerdione (1-D-6-G), a derivative of this compound, against breast cancer. Studies utilizing the human breast cancer cell line MDA-MB-231 have demonstrated its ability to inhibit cell viability and reduce tumor growth in animal models.[1][2][3][4] The primary mechanism of action appears to be the induction of ferroptosis, an iron-dependent form of programmed cell death.[1][2][3][4]
In Vitro Cytotoxicity
The efficacy of 1-D-6-G was evaluated against the MDA-MB-231 breast cancer cell line, with the half-maximal inhibitory concentration (IC50) determined to be 71.13 μM.[1] This provides a benchmark for its cytotoxic potential. For comparison, Doxorubicin, a commonly used chemotherapeutic agent, has reported IC50 values against the same cell line ranging from approximately 0.5 µM to 8.3 µM, indicating a significantly higher potency in vitro.
| Compound | Cell Line | IC50 Value | Source |
| 1-Dehydro-6-Gingerdione | MDA-MB-231 | 71.13 μM | [1] |
| Doxorubicin | MDA-MB-231 | ~0.5 µM - 8.3 µM |
In Vivo Tumor Growth Inhibition
In a xenograft mouse model using MDA-MB-231 cells, daily administration of 1-D-6-G resulted in a significant, dose-dependent reduction in both tumor volume and weight.[1] While a specific percentage of tumor growth inhibition was not explicitly stated, the graphical data from the study indicates a substantial anti-tumor effect.[1]
For comparison, preclinical studies with standard chemotherapeutics have demonstrated the following:
-
Doxorubicin: In various breast cancer xenograft models, Doxorubicin has been shown to inhibit tumor growth by up to 60% or more, depending on the dosage and formulation.[5][6]
-
Paclitaxel: Paclitaxel treatment in MDA-MB-231 xenografts has been shown to lead to a significant decrease in tumor volume over time.[7] Some studies have reported near-complete tumor regression with specific nanoparticle formulations of paclitaxel.
It is important to note that direct comparisons of tumor growth inhibition percentages are challenging due to variations in experimental models, dosing regimens, and treatment durations. However, the available data suggests that while this compound may not match the in vitro potency of drugs like Doxorubicin, it exhibits significant anti-tumor activity in vivo.
Anti-Inflammatory Potential: this compound vs. a COX-2 Inhibitor
This compound and its derivatives have also demonstrated significant anti-inflammatory properties. Specifically, 1-Dehydro-6-Gingerdione has been shown to markedly inhibit inflammation in macrophages and significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent manner.[1][8][9]
As a point of comparison, Celecoxib, a selective COX-2 inhibitor, is a well-established anti-inflammatory drug. Preclinical studies in a rat model of zymosan-induced inflammation showed that Celecoxib significantly reduces paw swelling at a dose of 50 mg/kg.[10]
| Compound | Model | Effect | Source |
| 1-Dehydro-6-Gingerdione | Macrophages (in vitro) | Suppressed iNOS and COX-2 protein expression | [8][9] |
| Celecoxib | Rat paw edema (in vivo) | Reduced paw swelling at 50 mg/kg | [10] |
While direct quantitative comparisons of anti-inflammatory potency are not yet available from existing literature, the data indicates that this compound targets key inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed mechanism of this compound-induced ferroptosis in breast cancer cells.
Caption: Workflow for assessing the in vitro cytotoxicity of this compound using an MTT assay.
Caption: Inhibition of pro-inflammatory mediators by this compound in macrophages.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: MDA-MB-231 breast cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 1-Dehydro-6-Gingerdione (e.g., 0, 10, 25, 50, 75, 100 µM). The cells are then incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.
Western Blotting for Ferroptosis Markers
-
Protein Extraction: MDA-MB-231 cells are treated with 1-Dehydro-6-Gingerdione for the desired time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against ferroptosis markers such as GPX4 and SLC7A11.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
-
RNA Extraction and cDNA Synthesis: Macrophages are treated with 1-Dehydro-6-Gingerdione and stimulated with an inflammatory agent (e.g., LPS). Total RNA is extracted using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The qRT-PCR is performed using a SYBR Green master mix and specific primers for target genes such as TNF-α, IL-6, and COX-2, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Primer Sequences:
-
TNF-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'
-
COX-2: Forward: 5'-GGGAGTCTGGAACATTGTGAA-3', Reverse: 5'-GCACGTTGATTGTAGGTCTTG-3'
-
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Conclusion
The preclinical data presented in this guide underscores the therapeutic potential of this compound as both an anti-cancer and anti-inflammatory agent. While it may not exhibit the same level of in vitro potency as some established chemotherapeutics, its significant in vivo anti-tumor activity, coupled with its ability to modulate key inflammatory pathways, warrants further investigation. The detailed experimental protocols provided offer a framework for researchers to validate and expand upon these findings. As research progresses, this compound may prove to be a valuable addition to the arsenal of natural compounds for the development of novel therapeutic strategies.
References
- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Gingerdione Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of gingerdione, a bioactive compound found in ginger. Understanding the metabolic fate of this compound in different species is crucial for preclinical drug development and for translating findings from animal models to human applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and signaling pathways to facilitate a deeper understanding of this compound's biotransformation.
Cross-Species Comparison of this compound Metabolism
While direct comparative quantitative data for this compound metabolism across multiple species is limited in the current literature, valuable insights can be drawn from studies on structurally similar ginger compounds, such as gingerols and shogaols. These studies consistently highlight significant species-specific differences in metabolic pathways.
Key Metabolic Pathways and Enzymes:
This compound, like other ginger phenolics, is anticipated to undergo extensive phase I and phase II metabolism.
-
Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, this phase involves oxidation, hydrogenation, and demethylation. Studies on gingerols have identified CYP1A2, CYP2C19, CYP2D6, and CYP2B6 as the main enzymes involved in their oxidative and demethylated metabolism[1]. The specific isoforms and their activity levels can vary significantly between species, leading to different metabolite profiles. For instance, demethylated metabolites of gingerols are highly exposed in rat liver microsomes compared to other species[1].
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The primary conjugation reactions for ginger compounds are glucuronidation and sulfation [2][3][4][5]. Uridine diphosphate-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families responsible for these reactions.
Species-Specific Differences:
In vitro studies using liver microsomes from humans, monkeys, dogs, rats, mice, and mini pigs have demonstrated considerable species variations in the phase I metabolism of gingerols[1]. For example, novel metabolites like (3S,5S)-gingerdiols were identified in some animal liver microsomes but not in human liver microsomes[1]. Similarly, the metabolism of[6]-shogaol shows significant interspecies differences, which is a critical consideration for preclinical chemoprevention trials[7][8].
The following table summarizes the key enzymes involved in the metabolism of ginger compounds, which are likely relevant for this compound, and highlights observed species differences.
| Metabolic Pathway | Key Enzymes | Species | Observations |
| Phase I: Oxidation & Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP2B6 | Human, Rat, Mouse, Monkey, Dog, Mini Pig | - Varying affinities and catalytic efficiencies across species.- Rat liver microsomes show high levels of demethylated metabolites[1]. |
| Phase II: Glucuronidation | UGTs (e.g., UGT1A9, UGT2B7 for gingerols) | Human, Rat | - A major metabolic pathway for ginger compounds.- Significant differences in the extent of glucuronidation between humans and rats have been observed for some flavonoids[5]. |
| Phase II: Sulfation | SULTs | Human, Rat | - Another important conjugation pathway.- The balance between sulfation and glucuronidation can differ between species[2][3][5]. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of this compound metabolism across species. Below are generalized protocols for key in vitro and in vivo experiments based on established practices for studying drug metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify phase I metabolites and determine the kinetic parameters of this compound metabolism in different species.
Objective: To compare the metabolic stability and metabolite profile of this compound in liver microsomes from various species (e.g., human, rat, mouse).
Materials:
-
Pooled liver microsomes from different species (e.g., human, rat, mouse)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be within a relevant range to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.
-
Data Analysis: Determine the rate of this compound depletion to calculate metabolic stability (half-life, intrinsic clearance). Compare the metabolite profiles across the different species' microsomes.
In Vivo Pharmacokinetic Study
This protocol outlines a typical in vivo study to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in a specific species (e.g., rat or mouse).
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound formulation for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Metabolic cages for urine and feces collection
-
Analytical standards for this compound and its potential metabolites
-
HPLC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Process the blood to obtain plasma.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces for 24 or 48 hours.
-
Sample Preparation: Extract this compound and its metabolites from plasma, urine, and homogenized feces using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in the processed samples using a validated HPLC-MS/MS method[9][10].
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) for this compound and its metabolites.
-
Metabolite Profiling: Analyze urine and feces to identify and quantify the excreted metabolites.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound research.
Caption: Experimental workflow for cross-species comparison of this compound metabolism.
Caption: Primary metabolic pathways of this compound.
Recent studies have highlighted the role of 1-dehydro-6-gingerdione in inducing ferroptosis, a form of iron-dependent programmed cell death, in cancer cells[11]. The following diagram illustrates a simplified signaling pathway for this process.
Caption: Simplified signaling pathway of 1-dehydro-6-gingerdione-induced ferroptosis.
References
- 1. Cytochrome P450 metabolism studies of [6]-gingerol, [8]-gingerol, and [10]-gingerol by liver microsomes of humans and different species combined with expressed CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anticancer Properties of Gingerdione and Gingerol
For Immediate Release
A Comprehensive Analysis of Ginger-Derived Compounds in Oncology Research
This guide offers a detailed comparative analysis of the anticancer properties of two prominent compounds derived from ginger (Zingiber officinale): gingerdione and gingerol. Tailored for researchers, scientists, and professionals in drug development, this document provides a synthesis of current experimental data, methodologies, and insights into their mechanisms of action.
Executive Summary
This compound and gingerol, both bioactive compounds found in ginger, have demonstrated notable anticancer activities. However, they exhibit distinct mechanisms of action and varying potencies across different cancer types. This guide consolidates available quantitative data on their cytotoxic effects, details the experimental protocols used to evaluate their efficacy, and visualizes their distinct signaling pathways. The primary distinction lies in their principal modes of inducing cancer cell death: 1-dehydro-6-gingerdione, a this compound derivative, has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in breast cancer cells. In contrast, 6-gingerol, the most abundant gingerol in fresh ginger, exerts its anticancer effects through the modulation of a wider array of signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (specifically 1-dehydro-6-gingerdione) and gingerol in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.
Table 1: IC50 Values of 1-Dehydro-6-Gingerdione in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-Dehydro-6-Gingerdione | MDA-MB-231 (Breast Cancer) | 71.13 | [1] |
| 1-Dehydro-6-Gingerdione | HCC-38 (Breast Cancer) | >100 | [1] |
Table 2: IC50 Values of 6-Gingerol in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 6-Gingerol | HCT-116 (Colon Cancer) | 160.42 | [2] |
| 6-Gingerol | H-1299 (Lung Cancer) | ~150 | [3] |
| 6-Gingerol | A549 (Lung Cancer) | ~200 | [4] |
| 6-Gingerol | H460 (Lung Cancer) | ~200 | [4] |
| 6-Gingerol | MDA-MB-231 (Breast Cancer) | ~200 | [5] |
| 6-Gingerol | MCF-7 (Breast Cancer) | ~200 | [5] |
| 6-Gingerol | HCT15 (Colon Cancer) | 100 | [6] |
| 6-Gingerol | L929 (Fibrosarcoma) | 102 | [6] |
| 6-Gingerol | Raw 264.7 (Leukemic Monocyte) | 102 | [6] |
| 6-Gingerol | K562 (Chronic Myelogenous Leukemia) | 15.75 (48h) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the anticancer properties of this compound and gingerol are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or gingerol for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Cells treated with this compound or gingerol are lysed using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, HO-1, FTH1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Cycle Analysis:
-
Cell Preparation: Treated and untreated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Treated and untreated cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the anticancer properties of compounds.
Caption: Simplified signaling pathway of 1-dehydro-6-gingerdione-induced ferroptosis.
Caption: Key signaling pathways modulated by 6-gingerol in cancer cells.
Conclusion
This comparative guide highlights the distinct and potent anticancer properties of this compound and gingerol. While 1-dehydro-6-gingerdione emerges as a specific inducer of ferroptosis, 6-gingerol demonstrates a broader mechanism of action, impacting multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The provided quantitative data, though not from direct comparative studies, suggests that the efficacy of these compounds is cell-line dependent. The detailed experimental protocols and pathway diagrams serve as a valuable resource for designing future research to further elucidate the therapeutic potential of these natural compounds in oncology. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic index of this compound and gingerol.
References
- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Comparative protein analysis of K562 cell apoptosis induced by 6-gingerol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Choreography of Gingerdione: An In Vitro Validation and Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro analysis of Gingerdione, a bioactive compound derived from ginger, confirms its potent anti-cancer and anti-inflammatory properties. This guide provides a detailed comparison of this compound's mechanism of action with other ginger-derived compounds, 6-shogaol and zerumbone, supported by experimental data to aid researchers and drug development professionals in their exploration of novel therapeutic agents.
This compound exhibits a dual mechanism of action, effectively inducing ferroptosis in cancer cells and inhibiting the pro-inflammatory NF-κB signaling pathway. This guide delves into the in vitro validation of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Comparative Analysis of Bioactive Ginger Compounds
To provide a clear perspective on the efficacy of this compound, this guide presents a comparative analysis with 6-shogaol and zerumbone. The following tables summarize the cytotoxic and anti-inflammatory potential of these compounds based on in vitro studies.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-dehydro-6-gingerdione | MDA-MB-231 | Breast Cancer | 71.13 | [1] |
| 6-shogaol | SW480 | Colon Cancer | ~20 | [2] |
| SW620 | Colon Cancer | ~20 | [2] | |
| T47D | Breast Cancer | 0.5 | [3] | |
| MDA-MB-231 | Breast Cancer | 22.1 | [4] | |
| A549 | Lung Cancer | 29.6 | [4] | |
| HT1080 | Fibrosarcoma | 52.8 | [4] | |
| MB49 | Bladder Cancer | 146.8 | [5] | |
| Zerumbone | HeLa | Cervical Cancer | 14.2 | [6] |
| Hep-2 | Laryngeal Cancer | 15 | [7] | |
| KKU-100 | Cholangiocarcinoma | 16.44 | [8] | |
| MCF-7 | Breast Cancer | 23.0 | [9] | |
| MDA-MB-231 | Breast Cancer | 24.3 | [9] | |
| U-87 MG | Glioblastoma | 130 (48h) | [10] |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Key Target/Pathway | Observed Effect | Cell Line | Reference |
| 1-dehydro-[4]-gingerdione | IKKβ | Direct inhibition of catalytic activity, preventing IκBα phosphorylation. | RAW 264.7 Macrophages | [11] |
| 6-shogaol | NF-κB (p65) | Reduced nuclear translocation of p65. | HUVECs | [12] |
| IKKβ, P-NF-κB, Snail | Significant reduction in protein expression. | Caco2, HCT116 | [13] | |
| Zerumbone | NF-κB | Downregulation of NF-κB activity. | Triple-Negative Breast Cancer Cells | [14] |
In Vitro Validation of this compound's Mechanism of Action
Induction of Ferroptosis in Breast Cancer Cells
This compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in MDA-MB-231 human breast cancer cells.[15][16] This is evidenced by its impact on key ferroptosis markers.
Experimental Data:
A study demonstrated that 1-dehydro-6-gingerdione treatment in MDA-MB-231 cells led to an upregulation of Heme Oxygenase-1 (HO-1) and a downregulation of Ferritin Heavy Chain 1 (FTH1), both critical events in the execution of ferroptosis.[17]
Table 3: Effect of 1-dehydro-6-gingerdione on Ferroptosis Marker Expression in MDA-MB-231 Cells
| Treatment | HO-1 mRNA Expression (Fold Change) | FTH1 mRNA Expression (Fold Change) | Reference |
| 1-dehydro-6-gingerdione | Significantly increased | Significantly decreased | [17] |
| 1-dehydro-6-gingerdione + Ferrostatin-1 | Reversed the increase in HO-1 | Reversed the decrease in FTH1 | [17] |
Note: Ferrostatin-1 is an inhibitor of ferroptosis.
Signaling Pathway:
Inhibition of the NF-κB Inflammatory Pathway
This compound has demonstrated significant anti-inflammatory effects by directly targeting the NF-κB signaling pathway. Specifically, 1-dehydro-[4]-gingerdione has been shown to inhibit the catalytic activity of IκB kinase β (IKKβ), a key enzyme in the activation of NF-κB.[11][18]
Mechanism of Action:
By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11][19]
Signaling Pathway:
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 20-100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a low density (e.g., 500 cells/well).[20][21]
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol for NF-κB Pathway Analysis:
-
Culture RAW 264.7 macrophages and treat with this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental Workflow:
This guide provides a foundational understanding of this compound's in vitro mechanism of action and its standing relative to other ginger-derived compounds. The presented data and protocols offer a valuable resource for the scientific community to further investigate the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Shogaol enhances the anticancer effect of 5-fluorouracil, oxaliplatin, and irinotecan via increase of apoptosis and autophagy in colon cancer cells in hypoxic/aglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 6-Shogaol on the Glucose Uptake and Survival of HT1080 Fibrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6]-Shogaol Induces Apoptosis of Murine Bladder Cancer Cells [cellphysiolbiochem.com]
- 6. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against cholangiocarcinoma cell lines of zerumbone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijhsr.org [ijhsr.org]
- 15. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
- 17. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. Short and Long-Term Effects of the Exposure of Breast Cancer Cell Lines to Different Ratios of Free or Co-Encapsulated Liposomal Paclitaxel and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Insights: A Guide to Gingerdione-Modulated Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Summary of Gingerdione Effects on Gene Expression
The following table summarizes the known effects of 1-dehydro-[1]-gingerdione and 1-dehydro-6-gingerdione on key signaling pathways and target genes. This comparison is based on data from separate studies and highlights the different cellular processes modulated by each compound.
| Feature | 1-dehydro-[1]-gingerdione | 1-dehydro-6-gingerdione |
| Primary Signaling Pathway | NF-κB Signaling Pathway | Ferroptosis Signaling Pathway |
| Key Molecular Target | IKKβ | Not explicitly identified, but induces ferroptosis |
| Effect on Pathway | Inhibition of NF-κB activation[2][3][4] | Induction of ferroptosis[5][6] |
| Modulated Genes | Downregulation of inflammatory genes: iNOS, COX-2, IL-6[2][4] | Modulation of ferroptosis-related genes |
| Cellular Outcome | Anti-inflammatory effects | Pro-apoptotic and anti-cancer effects in breast cancer cells[5][6] |
Detailed Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used in the cited studies to investigate the effects of gingerdiones on cellular pathways.
Cell Culture and Treatment (for 1-dehydro-[1]-gingerdione study)
-
Cell Line: RAW 264.7 macrophages were used.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were stimulated with the TLR4 agonist LPS in the presence of 1-dehydro-[1]-gingerdione (D10G)[2].
Cell Culture and Treatment (for 1-dehydro-6-gingerdione study)
-
Cell Line: MDA-MB-231 breast cancer cells were utilized.
-
Treatment: The study examined the effects of 1-dehydro-6-gingerdione (1-D-6-G) on these cells[5][6].
Gene Expression Analysis (Representative Protocol)
-
RNA Isolation: Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes were quantified using qRT-PCR with specific primers.
-
Protein Analysis (Immunoblotting): Protein levels of key signaling molecules were assessed by immunoblotting to confirm the effects observed at the transcript level[5].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by the gingerdiones and a general workflow for transcriptomic analysis.
References
- 1. 6-Gingerol Alleviates Ferroptosis and Inflammation of Diabetic Cardiomyopathy via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Gingerdione: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of Gingerdione and its associated waste in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
This compound belongs to a class of compounds characterized by a 4-hydroxy-3-methoxyphenyl group linked to an alkane-2,4-dione structure. While several variants exist (e.g.,[1]-Gingerdione,[2]-Gingerdione), their core chemical properties are similar. Below is a summary of key data for[1]-Gingerdione, a common representative of this class.
| Parameter | Value / Information | Source(s) |
| Chemical Formula | C₁₇H₂₄O₄ | [3] |
| Molecular Weight | 292.4 g/mol | [3] |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | [3] |
| Appearance | Solid powder (typical) | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[2] Insoluble in water. | |
| Chemical Class | Phenols, Beta-diketones, Methoxybenzenes | [4] |
Hazard Assessment and Safety Precautions
A definitive Globally Harmonized System (GHS) classification for all this compound variants is not consistently available. For several, including[2]-Gingerdione and[5]-Gingerdione, no GHS classification has been found[6][7]. However, given its chemical structure as a phenolic compound, it is prudent to treat this compound as a potentially hazardous substance. The primary route of disposal should be through a licensed chemical waste management program[8].
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear ANSI-approved safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of pure this compound, solutions containing this compound, and contaminated labware. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer .
Part 1: Waste Segregation and Collection
-
Identify Waste Streams: Differentiate between the following types of this compound waste:
-
Solid Waste: Unused or expired pure this compound powder, contaminated spill cleanup materials (e.g., vermiculite, paper towels).
-
Liquid Waste (Non-halogenated): Solutions of this compound in organic solvents like acetone, ethanol, or DMSO.
-
Liquid Waste (Halogenated): Solutions of this compound in solvents like dichloromethane or chloroform.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound.
-
Empty Containers: Original containers that held this compound.
-
-
Use Designated Waste Containers:
-
For liquid waste, use separate, clearly labeled, and chemically compatible containers for halogenated and non-halogenated solvents[9]. Containers should be made of a material that will not react with the waste (e.g., glass or polyethylene) and have a secure, leak-proof cap.
-
For solid waste, collect in a labeled, sealed plastic bag or a wide-mouth container.
-
For sharps, use a designated puncture-proof sharps container[10].
-
Part 2: Waste Container Management and Labeling
-
Labeling: Immediately label every waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste" and the names of all other constituents (e.g., "this compound in Acetone"). Avoid using chemical formulas or abbreviations.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date waste was first added to the container.
-
-
Storage:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7].
-
Keep containers closed at all times except when adding waste.
-
Ensure secondary containment (such as a spill tray) is used to prevent spills from reaching drains[8].
-
Segregate incompatible waste types. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic materials[11].
-
Part 3: Disposal of Empty Containers
-
Decontamination: An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.
-
-
Final Disposal: Once triple-rinsed, deface or remove all hazardous chemical labels from the container. The container can then be disposed of as regular laboratory glass or plastic waste.
Part 4: Requesting Waste Pickup
-
Schedule Collection: When a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check your institution's policy), arrange for collection by your institution's Environmental Health & Safety (EH&S) department.
-
Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratories can ensure the safe handling and compliant disposal of this compound waste, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.
References
- 1. 1-Dehydro-6-gingerdione | CAS:76060-35-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]
- 3. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for [6]-Gingerdione (HMDB0039275) [hmdb.ca]
- 5. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [8]-gingerdione, 77334-06-6 [thegoodscentscompany.com]
- 7. [12]-gingerdione, 91815-31-5 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. essex.ac.uk [essex.ac.uk]
- 10. unsw.edu.au [unsw.edu.au]
- 11. [6]-dehydrothis compound, 76060-35-0 [thegoodscentscompany.com]
Personal protective equipment for handling Gingerdione
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for handling Gingerdione in a laboratory setting. It is designed to be your preferred resource for ensuring safe and efficient experimental workflows, thereby building a foundation of trust in your laboratory practices. This document outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
I. Understanding this compound
This compound refers to a class of naturally occurring phenolic compounds found in ginger. For the purposes of this guide, specific data for [1]-Gingerdione is provided as a representative example. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound you are using. In the absence of a specific SDS, the following guidelines for handling similar organic compounds should be strictly followed.
II. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and aerosols.[2][3][4][5] | ANSI Z87.1 certified[3] |
| Hand Protection | Nitrile Gloves | Provides resistance to a variety of organic solvents and chemicals.[2][3][4] | Standard laboratory grade |
| Body Protection | Laboratory Coat | Protects skin and clothing from spills.[2][3][4][5] | Knee-length with long sleeves[3] |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects.[2][4][5] | Made of a non-porous material |
| Respiratory Protection | Fume Hood | To be used when handling the solid powder or creating solutions to avoid inhalation of particles or vapors.[2][5] | Properly functioning with verified airflow |
III. Quantitative Data for[1]-Gingerdione
The following table summarizes key quantitative data for[1]-Gingerdione.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₄ | PubChem[6] |
| Molecular Weight | 292.4 g/mol | PubChem[6] |
| CAS Number | 61871-71-4 | PubChem[6] |
| Appearance | Powder (physical state may vary) | ChemFaces[7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[7] |
IV. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for the specific this compound compound.[5] If an SDS is unavailable, treat the compound as hazardous.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Conduct all manipulations of solid this compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Wear all required PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[2][3][4][5]
-
Use a spatula and weighing paper to handle solid this compound. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[2]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Be aware of the location and proper use of emergency equipment such as safety showers, eyewash stations, and fire extinguishers.[5]
4. Post-Experiment:
-
Clean the work area thoroughly after use.
-
Decontaminate all equipment that has come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination.
V. Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[5]
-
Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous liquid waste container. The container should be appropriate for the solvent used.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents.[5]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
VI. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. editverse.com [editverse.com]
- 6. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Dehydro-6-gingerdione | CAS:76060-35-0 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
